4-Amino-5-chloro-2-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUOMYWOMBBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001346-86-6 | |
| Record name | 4-amino-5-chloro-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-5-chloro-2-fluorobenzoic acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2-fluorobenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's molecular architecture, spectroscopic signature, a detailed synthesis protocol, and its significant applications in the agrochemical and pharmaceutical industries.
Introduction and Core Properties
This compound, with the CAS Number 1001346-86-6, is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring an amino group, a chlorine atom, and a fluorine atom appended to a benzoic acid core, makes it a versatile building block in organic synthesis. The interplay of these functional groups imparts unique reactivity and electronic properties to the molecule, rendering it a valuable precursor for the synthesis of more complex, biologically active compounds.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1001346-86-6 | |
| Molecular Formula | C₇H₅ClFNO₂ | |
| Molecular Weight | 189.57 g/mol | |
| Physical Form | White to Yellow Solid |
Molecular Structure and Spectroscopic Profile
The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The relative positions of these substituents (amino at C4, chloro at C5, fluoro at C2, and carboxylic acid at C1) are crucial for its chemical reactivity. The electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups create a complex electronic environment within the aromatic ring.
Spectroscopic Data (Predicted and Analog-Based)
A definitive experimental spectroscopic analysis of this compound is not widely published. The following data is based on predictive models and comparison with analogous structures. Researchers should perform their own analytical characterization for definitive structural confirmation.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.6 | d | H-6 |
| ~6.5 | d | H-3 |
| ~5.0-6.0 | br s | -NH₂ |
| ~12.0-13.0 | br s | -COOH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~167 | C=O | | ~158 (d, J ≈ 240 Hz) | C-2 | | ~145 | C-4 | | ~125 | C-6 | | ~118 | C-5 | | ~115 (d, J ≈ 20 Hz) | C-1 | | ~110 (d, J ≈ 5 Hz) | C-3 |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different functional groups.
-
O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹
-
N-H stretch (Amine): Two sharp bands around 3400-3300 cm⁻¹
-
C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1680 cm⁻¹
-
C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would be influenced by the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the aromatic ring.
Synthesis Protocol
A robust synthesis of substituted aminobenzoic acids often involves a multi-step pathway. While a specific protocol for this compound is not extensively documented in peer-reviewed literature, a general and adaptable synthetic strategy can be derived from patent literature for structurally similar compounds. The following protocol is a representative example based on the synthesis of a related fluorinated aminobenzoic acid and illustrates the chemical logic involved.[2]
Diagram 1: Synthetic Workflow for a Fluorinated Aminobenzoic Acid Derivative
Caption: A generalized multi-step synthesis pathway for producing substituted aminobenzoic acids.
Detailed Step-by-Step Methodology (Illustrative)
Step 1: Amino Group Protection
-
Rationale: The amino group is highly reactive and needs to be protected to prevent side reactions in subsequent steps. Benzyl chloride is a common protecting group for amines.
-
Procedure:
-
Dissolve m-fluoroaniline in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the HCl generated.
-
Slowly add benzyl chloride at a controlled temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the N-protected intermediate.
-
Step 2: Vilsmeier-Haack Formylation
-
Rationale: This reaction introduces a formyl (-CHO) group onto the aromatic ring, which will be later oxidized to the carboxylic acid.
-
Procedure:
-
Prepare the Vilsmeier reagent by reacting phosphorus oxychloride with dimethylformamide (DMF).
-
Add the N-protected m-fluoroaniline to the Vilsmeier reagent at low temperature.
-
Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
-
Quench the reaction with an aqueous sodium acetate solution.
-
Extract the formylated product and purify.
-
Step 3: Pinnick Oxidation
-
Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids.
-
Procedure:
-
Dissolve the formylated intermediate in a suitable solvent (e.g., t-butanol).
-
Add sodium chlorite and a scavenger for hypochlorous acid (e.g., 2-methyl-2-butene).
-
Stir the reaction at room temperature until the aldehyde is consumed.
-
Perform an acidic workup to isolate the carboxylic acid intermediate.
-
Step 4 & 5: Nitration and Reduction (Hypothetical for this specific isomer)
-
Rationale: To introduce the amino group at the desired position, a nitration followed by reduction is a standard method. The directing effects of the existing substituents will determine the position of nitration. Subsequent reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.
-
Procedure (Nitration):
-
Dissolve the carboxylic acid intermediate in a strong acid (e.g., sulfuric acid).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperature.
-
Carefully quench the reaction with ice and isolate the nitrated product.
-
-
Procedure (Reduction):
-
Dissolve the nitro-carboxylic acid intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst (e.g., 10% Palladium on carbon).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter off the catalyst and remove the solvent to obtain the final product.
-
Applications in Research and Development
This compound and its isomers are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[3]
Agrochemicals
A significant application of aminobenzoic acid derivatives is in the development of herbicides. For instance, the structurally related 5-Amino-2-chloro-4-fluorobenzoic acid is a key intermediate in the synthesis of Saflufenacil.[3][4] Saflufenacil is a potent herbicide used for the control of a wide range of broadleaf weeds in various crops. It acts by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). The specific substitution pattern on the benzoic acid ring is critical for the herbicidal activity and selectivity of the final product.
Diagram 2: Role as a Herbicide Intermediate
Caption: The role of this compound as a key building block in the synthesis of herbicidally active molecules.
Pharmaceuticals
In the pharmaceutical industry, fluorinated and chlorinated aromatic compounds are widely used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom can also influence these properties. While specific drugs directly synthesized from this compound are not prominently reported, its structural motifs are found in various biologically active molecules, including potential anti-inflammatory and kinase inhibitors. Its utility lies in its ability to serve as a scaffold for further chemical modifications to generate libraries of compounds for drug discovery screening.[5]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Handling: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its polysubstituted aromatic structure provides a versatile platform for the synthesis of complex target molecules. While detailed experimental data on its spectroscopic and crystallographic properties are not widely available, its utility as a synthetic building block is evident from its application in the synthesis of potent herbicides like Saflufenacil. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various fields of chemical and biological sciences.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
-
NIST. Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]
- 4. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
physical and chemical properties of 4-Amino-5-chloro-2-fluorobenzoic acid
The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 4-Amino-5-chloro-2-fluorobenzoic acid , a critical fluorinated building block in medicinal and agrochemical synthesis.
Core Scaffold Analysis & Application Logic
Executive Summary & Scaffold Utility
This compound (CAS 1001346-86-6 ) is a trisubstituted benzene scaffold characterized by a unique "push-pull" electronic environment. The molecule features an electron-withdrawing carboxylic acid and fluorine atom opposed by an electron-donating amino group.[1]
This specific substitution pattern—Amino (C4), Chloro (C5), Fluoro (C2) —is not arbitrary; it is designed to modulate metabolic stability and binding affinity in drug candidates. The C2-fluorine atom introduces metabolic blockade against ring oxidation while influencing the pKa of the adjacent carboxylic acid. The C5-chlorine atom provides a lipophilic handle and fills hydrophobic pockets in target proteins (e.g., kinase active sites), while the C4-amino group serves as a primary vector for heterocyclization (e.g., forming quinazolines or benzimidazoles).
Key Application Domains
-
Medicinal Chemistry: Precursor for Aurora Kinase inhibitors and 5-HT4 receptor agonists (analogous to cisapride/prucalopride scaffolds).
-
Agrochemicals: Intermediate for bicyclic heterocycle insecticides (e.g., quinoline derivatives).[2]
-
Material Science: Monomer for high-performance polyamides requiring enhanced thermal stability and solubility.
Physical & Chemical Properties[1][3][4][5][6][7][8][9]
The following data aggregates experimental values and predictive models based on the specific substitution pattern.
Table 1: Physicochemical Constants
| Property | Value / Description | Note/Condition |
| CAS Number | 1001346-86-6 | Distinct from 5-amino isomer (172404-33-0) |
| Molecular Formula | C₇H₅ClFNO₂ | |
| Molecular Weight | 189.57 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | > 210 °C (Decomposes) | High lattice energy due to zwitterionic character |
| Solubility (Water) | Low (< 0.5 mg/mL) | pH-dependent (amphoteric) |
| Solubility (Organic) | High in DMSO, DMF, MeOH | Suitable for nucleophilic reactions |
| pKa (Acid) | ~ 3.2 | Lowered by ortho-F (Inductive effect) |
| pKa (Base) | ~ 2.5 | Conjugate acid of aniline; lowered by ortho-Cl |
| logP | 1.5 - 1.8 (Predicted) | Moderate lipophilicity |
Structural Reactivity Analysis
-
Electronic Effects: The C2-Fluorine exerts a strong inductive effect (-I), increasing the acidity of the carboxylic acid compared to benzoic acid.
-
Nucleophilicity: The C4-Amino group is deactivated by the adjacent C5-Chlorine (steric and inductive effects) but remains sufficiently nucleophilic for amide coupling or cyclization.
-
Electrophilic Sites: The aromatic ring is deactivated towards further electrophilic substitution due to the electron-withdrawing carboxyl and halogen groups, preventing unwanted side reactions during downstream processing.
Synthetic Methodology
The synthesis of this compound typically proceeds via the chlorination of 4-amino-2-fluorobenzoic acid . This route leverages the ortho-directing power of the amino group to selectively install chlorine at the C5 position.
Mechanism of Synthesis
The amino group at C4 strongly activates the positions ortho to it (C3 and C5).
-
C3 Position: Sterically crowded (sandwiched between the C2-Fluorine and C4-Amino).
-
C5 Position: Less sterically hindered and electronically favorable.
Therefore, electrophilic chlorination using N-Chlorosuccinimide (NCS) or sulfuryl chloride selectively targets C5.
Protocol: Selective Chlorination
Reagents: 4-Amino-2-fluorobenzoic acid (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), DMF (Solvent).
-
Dissolution: Charge a reaction vessel with 4-amino-2-fluorobenzoic acid and DMF (5 vol). Stir until fully dissolved.
-
Chlorination: Cool the solution to 0–5 °C. Add NCS portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor conversion via HPLC (Target >98% conversion).
-
Quench & Isolation: Pour the reaction mixture into ice-cold water (10 vol). The product typically precipitates as a solid.
-
Purification: Filter the solid. Wash with water to remove succinimide byproducts. Recrystallize from Ethanol/Water if necessary to remove regioisomeric impurities (C3-chloro).
-
Drying: Vacuum dry at 50 °C to constant weight.
Visualization: Synthetic Workflow
Figure 1: Selective chlorination pathway leveraging steric steering to target the C5 position.[2][3][4][5][6][7]
Chemical Reactivity & Derivatization[1]
Understanding the reactivity profile is crucial for utilizing this scaffold in drug design.[1]
Reactivity Map
-
Carboxylic Acid (C1):
-
Reaction: Esterification (Fischer), Amide Coupling (EDC/HOBt).
-
Utility: Attachment point for solubilizing tails or lipophilic domains.
-
-
Amino Group (C4):
-
Reaction: Acylation, Reductive Amination, Sandmeyer Reaction.
-
Utility: Critical "hinge binder" in kinase inhibitors; H-bond donor.
-
-
Fluorine (C2):
-
Reaction: Nucleophilic Aromatic Substitution (SnAr).
-
Condition: Requires strong nucleophiles (e.g., alkoxides, amines) and high heat, as the electron-donating amino group at C4 deactivates the ring toward SnAr.
-
Utility: Can be displaced to close rings (e.g., forming benzoxazoles).
-
Visualization: Reactivity Profile
Figure 2: Functional group reactivity map for medicinal chemistry derivatization.
Analytical Profiling & Quality Control
To ensure the integrity of the material for biological assays, the following analytical parameters must be verified.
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Carboxyl).
-
Retention Time: Expect the target (Cl/F substituted) to elute later than the starting material (4-amino-2-fluorobenzoic acid) due to the lipophilic chlorine atom.
NMR Characterization (Predicted)
-
1H NMR (DMSO-d6):
-
~12.5 ppm (Broad s, 1H, COOH )[8]
-
~7.8 ppm (d, 1H, Ar-H at C6, coupled to F)
-
~6.5 ppm (d, 1H, Ar-H at C3, coupled to F)
-
~6.0 ppm (Broad s, 2H, NH 2)
-
Note: The coupling constants (
) will be significant (~10-12 Hz).
-
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Protect from light and moisture.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Halogen content).
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1001346-86-6). Retrieved from [9]
-
PubChem. Compound Summary: this compound.[10] National Library of Medicine. Retrieved from
-
World Intellectual Property Organization (WIPO). Patent WO2018138050A1: Condensed bicyclic heterocyclene derivatives as pest control agents. (Demonstrates use as intermediate). Retrieved from
-
BenchChem. Synthesis Protocols for Halogenated Aminobenzoic Acids. (General chlorination methodologies). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2018138050A1 - Condensed bicyclic heterocyclene derivatives as pest control agents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 9. 2-Amino-4-chloro-5-fluorobenzoic acid | 108288-16-0 [sigmaaldrich.com]
- 10. 4-氨基-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
IUPAC name for 4-Amino-5-chloro-2-fluorobenzoic acid
An In-Depth Technical Guide to 4-Amino-5-chloro-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications
Abstract
This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and materials science research. Its unique substitution pattern, featuring four distinct functional groups on a benzene ring, renders it a highly versatile building block for the synthesis of complex molecules and novel chemical entities. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a plausible synthetic route with mechanistic considerations, methods for analytical characterization, and its applications in drug discovery and development. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind experimental design and protocols, ensuring both scientific accuracy and practical utility for researchers and developers.
Nomenclature and Structural Elucidation
Precise identification is paramount in chemical synthesis and application. The IUPAC name for the topic compound is This compound . Its structure consists of a benzoic acid core with substituents at the 2, 4, and 5 positions. It is critical to distinguish this molecule from its various isomers, such as 4-Amino-2-chloro-5-fluorobenzoic acid or 2-Amino-4-chloro-5-fluorobenzoic acid, as the positional differences of the functional groups drastically alter the molecule's chemical reactivity and biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |
| Molecular Weight | 189.57 g/mol | PubChem[1] |
| CAS Number | Not explicitly assigned; often grouped with isomers. Researchers should verify by structure. | |
| PubChem CID | 68683933 | PubChem[1] |
| InChI | InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | PubChem[1] |
| SMILES | C1=C(C(=CC(=C1Cl)N)F)C(=O)O | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its formulation possibilities, and its pharmacokinetic profile. The properties of this compound are heavily influenced by the interplay of its functional groups: the acidic carboxyl group, the basic amino group, and the electron-withdrawing halogen atoms.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds.[2] |
| Monoisotopic Mass | 188.99928 Da | PubChem[1] |
| XlogP (Predicted) | 1.5 | A measure of lipophilicity.[1] |
| Storage Temperature | 4°C, protect from light. | Recommended for similar aminobenzoic acids. |
| Solubility | Expected to be sparingly soluble in water, with increased solubility in organic solvents like DMSO, DMF, and alcohols. |
Synthesis and Mechanistic Insights
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 1,2-Dichloro-4-fluorobenzene
-
Rationale: The initial step introduces a nitro group, which is a versatile precursor to an amine and also serves as a strong directing group for subsequent reactions.
-
Procedure:
-
To a cooled (0-5 °C) flask containing fuming sulfuric acid, slowly add 1,2-dichloro-4-fluorobenzene.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.
-
Filter the solid, wash with cold water until neutral, and dry to yield 1,2-dichloro-4-fluoro-5-nitrobenzene.
-
Step 2: Selective Amination (Nucleophilic Aromatic Substitution)
-
Rationale: The nitro group activates the ring towards nucleophilic attack. The chlorine atom para to the nitro group is more activated than the one ortho, allowing for selective substitution by ammonia.
-
Procedure:
-
In a sealed pressure vessel, charge 1,2-dichloro-4-fluoro-5-nitrobenzene, aqueous ammonia, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the vessel to 100-120 °C for 12-24 hours. The internal pressure will increase.
-
Cool the vessel, vent, and transfer the contents. The product, 2-chloro-4-fluoro-5-nitroaniline, will likely precipitate.
-
Filter, wash with water, and purify by recrystallization from an ethanol/water mixture.
-
Step 3: Conversion of Amine to Nitrile (Sandmeyer Reaction)
-
Rationale: This two-part step first converts the newly introduced aniline to a diazonium salt, which is then substituted with a cyanide group. The nitrile can be reliably hydrolyzed to a carboxylic acid. This route is often more robust than direct carbonylation.[3]
-
Procedure:
-
Dissolve 2-chloro-4-fluoro-5-nitroaniline in a mixture of concentrated HCl and water, then cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.
-
Stir for several hours, then extract the product, 4-amino-5-chloro-2-fluorobenzonitrile, with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry over sodium sulfate, and concentrate to obtain the crude nitrile.
-
Step 4: Hydrolysis of Nitrile to Carboxylic Acid
-
Rationale: The final step converts the nitrile functional group into the target carboxylic acid under acidic conditions.
-
Procedure:
-
Reflux the crude 4-amino-5-chloro-2-fluorobenzonitrile in aqueous sulfuric acid (e.g., 50% v/v) for several hours.
-
Monitor the reaction by TLC until the nitrile is consumed.
-
Cool the reaction mixture. The product, this compound, should precipitate.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.
-
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) | Source |
| [M+H]⁺ | 190.00656 | PubChem[1] |
| [M-H]⁻ | 187.99200 | PubChem[1] |
| [M+Na]⁺ | 211.98850 | PubChem[1] |
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum in DMSO-d₆ is expected to show two distinct signals in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. A broad singlet for the -NH₂ protons and another very broad singlet for the carboxylic acid -COOH proton (often >10 ppm) should also be visible.
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The carboxyl carbon (C=O) will be the most downfield signal (approx. 165-170 ppm). The six aromatic carbons will appear in the 100-160 ppm range, with their chemical shifts influenced by the attached substituents.
-
FTIR (KBr Pellet): Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the N-H stretches of the amine (two sharp peaks around 3300-3500 cm⁻¹), the C=O stretch of the acid (approx. 1700 cm⁻¹), and C-F/C-Cl stretches in the fingerprint region (below 1200 cm⁻¹).
Applications in Research and Development
The true value of this compound lies in its utility as a scaffold for creating more complex, high-value molecules. The strategic placement of its functional groups allows for orthogonal chemical modifications.
Caption: Chemical derivatization pathways for this compound.
-
Medicinal Chemistry: Halogenated aminobenzoic acids are privileged structures in drug discovery. The chlorine and fluorine atoms can modulate pKa, improve metabolic stability, and form key halogen bonds with protein targets.[4] This scaffold is particularly valuable for synthesizing kinase inhibitors, where the aminobenzoic acid core can mimic the hinge-binding motif of ATP.[5] The amino group can be acylated and cyclized to form quinazolinones, a class of heterocycles with broad pharmacological activities.[5]
-
Agrochemicals: Similar structures serve as intermediates in the synthesis of modern herbicides and fungicides. For example, 5-Amino-2-chloro-4-fluorobenzoic Acid is an intermediate for the herbicide Saflufenacil.[6][7] The unique electronic profile of the ring can be tuned for selective activity against target enzymes in weeds or pests.
-
Materials Science: The difunctionality of the molecule (amine and carboxylic acid) allows it to be used as a monomer in the synthesis of specialty polyamides or polyimides. The halogen atoms can enhance thermal stability and flame retardancy in the resulting polymers.[8]
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicology data is unavailable, data from closely related isomers provides a strong basis for safety protocols.[2][9]
Table 4: GHS Hazard Information (Based on Isomers)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Oral Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 4-amino-2-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
NIST. Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
PubChem. 4-Amino-2-chlorobenzoic acid Safety and Hazards. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
MDPI. Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. [Link]
-
M. K. Kathiravan, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
Sources
- 1. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-4-chloro-5-fluorobenzoic acid | 108288-16-0 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]
- 7. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]
- 8. ossila.com [ossila.com]
- 9. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Strategic Utilization of Substituted Fluorobenzoic Acids: From Drug Design to Advanced Materials
[1][2]
Executive Summary
Substituted fluorobenzoic acids (SFBAs) represent a privileged class of building blocks in modern chemical engineering. Beyond their conventional role as intermediates, they serve as critical functional determinants in medicinal chemistry and materials science.[1][2][3][4] This guide dissects the technical utility of SFBAs, focusing on their ability to modulate metabolic stability in pharmacophores, induce dielectric anisotropy in liquid crystals, and act as defect-engineers in Metal-Organic Frameworks (MOFs).
Part 1: The Fluorine Effect in Molecular Design
The incorporation of SFBAs into a molecular scaffold is rarely arbitrary; it is a calculated decision to exploit the unique physicochemical properties of the fluorine atom.
Electronic and Steric Modulation
Fluorine is the most electronegative element (
-
The "Polar Hydrophobicity" Paradox: Unlike other halogens, fluorine introduces polarity (C-F dipole) while simultaneously increasing lipophilicity. This allows SFBAs to enhance membrane permeability in drug candidates without sacrificing water solubility to the extent of chloro- or bromo-analogs.
-
pKa Tuning: The position of the fluorine substituent on the benzoic acid core drastically shifts acidity.
-
Benzoic Acid pKa: ~4.2
-
2-Fluorobenzoic Acid pKa: ~3.27 (Inductive electron withdrawal stabilizes the carboxylate).
-
4-Fluorobenzoic Acid pKa: ~4.14 (Resonance donation counteracts inductive withdrawal).
-
Implication: Researchers can fine-tune the pH-dependent solubility and receptor binding affinity by selecting the specific isomer.
-
Metabolic Stability (The C-F Shield)
The Carbon-Fluorine bond (
Figure 1: Mechanism of metabolic blocking via fluorination. Replacing a labile para-hydrogen with fluorine prevents hydroxylation, extending the drug's half-life.
Part 2: High-Value Applications
Pharmaceutical Development
SFBAs are precursors to Fluoroquinolones (antibiotics) and NSAIDs .
-
Case Study (Radiopharmaceuticals): N-Succinimidyl 4-[
F]fluorobenzoate ([ F]SFB) is the gold standard for labeling proteins and peptides for PET imaging.[6] The 4-fluorobenzoic acid moiety provides a metabolically stable tag that does not significantly alter the biodistribution of large biomolecules.
Material Science: Liquid Crystals & MOFs[7]
-
Liquid Crystals (LCs): Fluorinated benzoates are essential mesogens.[7] The high electronegativity of fluorine creates a strong dipole moment along the molecular axis, which is crucial for Dielectric Anisotropy (
). This property dictates the switching voltage in LCD screens. -
Metal-Organic Frameworks (MOFs): 2-Fluorobenzoic acid is used as a modulator in the synthesis of Zirconium-MOFs (e.g., UiO-66).[7]
-
Mechanism:[8] The fluorobenzoate competes with the dicarboxylic acid linker for coordination sites on the Zr-cluster. This competition slows down nucleation, resulting in larger, defect-free crystals with higher porosity.
-
Part 3: Synthetic Methodologies
The synthesis of SFBAs typically follows two distinct pathways depending on the required isomer and scale.
Pathway A: The Schiemann Reaction (Direct Fluorination)
Best for: Accessing specific isomers from aniline precursors.
-
Diazotization: Aminobenzoic acid is treated with NaNO
/HCl. -
Fluorination: Addition of HBF
yields the diazonium tetrafluoroborate salt. -
Decomposition: Thermal decomposition releases N
and BF , forming the C-F bond.
Pathway B: Oxidation of Fluorotoluenes
Best for: Industrial large-scale production.
-
Precursor: Commercially available fluorotoluenes.
-
Oxidation: KMnO
or Co/Mn-catalyzed aerobic oxidation converts the methyl group to a carboxylic acid.
Figure 2: Convergent synthetic pathways for manufacturing fluorobenzoic acids.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate (Esterification)
Objective: Create a lipophilic precursor for subsequent hydrazide formation or liquid crystal synthesis.
Materials:
-
4-Fluorobenzoic acid (15 g, 107 mmol)
-
Absolute Ethanol (60 mL)
-
Conc. H
SOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (7.5 mL)[8] -
10% Na
COngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> solution[8]
Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 15 g of 4-fluorobenzoic acid in 60 mL of absolute ethanol.
-
Catalysis: Add 7.5 mL of conc. H
SO dropwise with constant shaking. Caution: Exothermic reaction. -
Reflux: Attach a condenser and reflux the mixture at 80°C for 7–8 hours.
-
Monitoring: Check progress via TLC (Mobile phase: Ethyl Acetate/n-Hexane 1:4).
-
Workup:
-
Yield: Expect ~90–95% of a clear, colorless liquid.
Protocol 2: Williamson Ether Synthesis for Liquid Crystal Mesogens
Objective: Synthesize 4-(alkyloxy)-2-fluorobenzoic acid, a common liquid crystal building block.
Materials:
-
Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq)
-
1-Bromo-alkane (e.g., 1-Bromooctane) (1.2 eq)
-
K
CO (2.0 eq)[9] -
Acetone (Reagent Grade)
Methodology:
-
Setup: Charge a flask with Methyl 2-fluoro-4-hydroxybenzoate and K
CO in acetone. -
Alkylation: Add 1-bromo-alkane dropwise.
-
Reflux: Heat to reflux (56°C) for 12 hours.
-
Hydrolysis (Saponification):
-
Filter off inorganic salts (KBr).
-
Add 10% KOH (aq) and reflux for 2 hours to cleave the methyl ester.
-
-
Acidification: Acidify with HCl to precipitate the free acid.
-
Purification: Recrystallize from ethanol to obtain the pure mesogen.
Data Summary: Physicochemical Properties of Isomers
| Isomer | Melting Point (°C) | pKa | Key Application |
| 2-Fluorobenzoic Acid | 122–125 | 3.27 | MOF Modulator, Metabolism Probe |
| 3-Fluorobenzoic Acid | 122–124 | 3.86 | Polymer Intermediate |
| 4-Fluorobenzoic Acid | 182–184 | 4.14 | Drug Precursor, PET Imaging |
References
-
Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series: Applications in Liquid Crystals and Pharmaceuticals. Retrieved from [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]
-
Global Scientific Journal. (2025). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. Fluoro-benzoic acid series | lookchem [lookchem.com]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
synthesis of 4-Amino-5-chloro-2-fluorobenzoic acid from 2-chloro-4-nitrobenzoic acid
Executive Summary
This application note details the synthetic pathway for 4-Amino-5-chloro-2-fluorobenzoic acid (Target), a critical pharmacophore used in the development of fluoroquinolone antibiotics (e.g., Besifloxacin analogs) and other bioactive heterocycles.
While industrial routes often utilize benzotrichloride precursors, this protocol addresses the specific transformation from 2-chloro-4-nitrobenzoic acid .[1] The synthesis is defined by three distinct chemical challenges:
-
Nucleophilic Aromatic Substitution (
): Forcing a difficult Halogen Exchange (Halex) on an electron-deficient ring. -
Chemoselective Reduction: Reducing a nitro group without dehalogenating the sensitive aryl fluoride.
-
Regioselective Electrophilic Substitution: Installing a chlorine atom at the C5 position with high precision, avoiding the C3 isomer.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to exploit the changing electronic nature of the aromatic ring. We begin with an electron-deficient system to facilitate fluorination, then switch to an electron-rich system (aniline derivative) to direct the final chlorination.
Reaction Scheme (Graphviz)
Figure 1: Linear synthetic workflow demonstrating the transformation from nitro-chlorobenzoic acid to the final amino-chloro-fluoro scaffold.
Detailed Experimental Protocols
Step 1: Halogen Exchange (Halex)
Transformation: 2-Chloro-4-nitrobenzoic acid
Rationale: The starting material possesses a chlorine atom at the ortho position relative to the carboxylic acid and meta to the nitro group. While the nitro group activates the ring for nucleophilic attack, the carboxylic acid can interfere (forming acid fluorides or reducing reactivity). We utilize a high-temperature "naked fluoride" approach using Potassium Fluoride (KF) in a polar aprotic solvent.
Reagents:
-
2-Chloro-4-nitrobenzoic acid (1.0 eq)
-
Potassium Fluoride (Spray-dried, anhydrous) (2.5 eq)
-
Tetraphenylphosphonium bromide (TPPB) (0.05 eq) - Phase Transfer Catalyst
-
Sulfolane (Solvent) - High boiling point, stable
Protocol:
-
Drying: Ensure all glassware is flame-dried. KF must be spray-dried or dried under vacuum at 150°C for 4 hours prior to use. Moisture is the enemy of this reaction.
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, charge Sulfolane (5 mL per gram of substrate).
-
Addition: Add 2-Chloro-4-nitrobenzoic acid, anhydrous KF, and TPPB.
-
Reaction: Heat the mixture to 180°C . Monitor by HPLC. The reaction typically requires 12–18 hours.
-
Note: The mixture will turn dark.
-
-
Workup: Cool to 80°C. Pour the reaction mixture into crushed ice/water (10x volume).
-
Extraction: Acidify to pH 1-2 with concentrated HCl. Extract with Ethyl Acetate (3x).[2][3]
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize from Toluene/Heptane.
Critical Checkpoint: If the conversion is low (<50%), consider esterifying the starting material (Methyl 2-chloro-4-nitrobenzoate) first. The ester undergoes Halex much more readily than the free acid.
Step 2: Chemoselective Nitro Reduction
Transformation: 2-Fluoro-4-nitrobenzoic acid
Rationale: We must reduce the nitro group to an amine without removing the fluorine atom (hydrodefluorination). Palladium on Carbon (Pd/C) is effective, but conditions must be mild to prevent defluorination.
Reagents:
-
2-Fluoro-4-nitrobenzoic acid (1.0 eq)
-
10% Pd/C (50% wet) (0.1 eq by weight)
-
Methanol (Solvent)
-
Hydrogen Gas (Balloon pressure)
Protocol:
-
Dissolution: Dissolve the intermediate from Step 1 in Methanol (10 volumes).
-
Catalyst Addition: Carefully add the Pd/C catalyst under a nitrogen blanket (pyrophoric risk).
-
Hydrogenation: Purge the vessel with
gas three times. Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (20–25°C). -
Monitoring: Monitor by TLC or HPLC. Reaction is usually complete within 3–6 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to dryness. The product, 4-amino-2-fluorobenzoic acid , is typically obtained as a tan solid and is often pure enough for the next step.
Step 3: Regioselective Chlorination
Transformation: 4-Amino-2-fluorobenzoic acid
Rationale: This is the most sensitive step regarding regiochemistry.
-
Directing Groups: The
group is a strong ortho/para activator. The group is a weak ortho/para director (but deactivating). The is a meta director. -
Site Selectivity:
-
Position 3: Ortho to
, Ortho to . (Sterically crowded). -
Position 5: Ortho to
, Para to , Meta to . (Sterically open, electronically reinforced by and ).
-
-
Reagent Choice: N-Chlorosuccinimide (NCS) is chosen over
gas because it provides a controlled source of electrophilic chlorine, preventing over-chlorination.
Reagents:
-
4-Amino-2-fluorobenzoic acid (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
DMF (Dimethylformamide) or Acetonitrile (Solvent)
Protocol:
-
Solvation: Dissolve the amine in DMF (5 volumes) and cool to 0–5°C in an ice bath.
-
Addition: Add NCS portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 2–4 hours.
-
Quench: Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate immediately.[4][5]
-
Filtration: Filter the solid.
-
Purification: Recrystallize from Ethanol/Water to remove any traces of succinimide or regioisomers.
Analytical Data Summary
| Compound | Appearance | Key 1H NMR Signals (DMSO-d6) | MS (ESI-) |
| Start: 2-Cl-4-NO2-Benzoic Acid | Yellow Solid | 200 (M-H) | |
| Inter 1: 2-F-4-NO2-Benzoic Acid | White/Tan Solid | 184 (M-H) | |
| Inter 2: 4-NH2-2-F-Benzoic Acid | Off-white Solid | 154 (M-H) | |
| Target: 4-NH2-5-Cl-2-F-Benzoic Acid | White Crystal | 188 (M-H) |
Note: In the target molecule, the proton at C3 appears as a doublet due to coupling with Fluorine (
Troubleshooting & Optimization
Issue: Incomplete Fluorination (Step 1)
-
Cause: Wet KF or inactive surface area.
-
Solution: Use "Spray-dried" KF specifically. Add 18-crown-6 ether (0.1 eq) to solubilize the fluoride ion further.
Issue: Over-chlorination (Step 3)
-
Cause: Excess NCS or high temperature.
-
Solution: Strictly control stoichiometry to 1.0–1.05 equivalents. Ensure the reaction starts at 0°C. If over-chlorination (dichloro species) is observed, reduce NCS to 0.95 eq and recycle unreacted starting material.
References
-
Halex Reaction Conditions: Adams, J. L., et al. (2006). Method of synthesizing 2-fluoro-4-nitrobenzonitrile. US Patent 6,982,270. (Describes the difficulty of fluorinating nitro-benzoic acids and the use of KF).
-
Besifloxacin Intermediate Synthesis: Yan, L., et al. (2013). New method for synthesizing besifloxacin. CN Patent 103044397A.[6] (Details the construction of the fluoro-chloro-amino core).
-
Chlorination Protocol: Song, S., et al. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Nature Catalysis, 3, 107–115. (Validates the use of NCS for high regioselectivity in aniline derivatives).
-
General Synthesis of 4-Amino-2-fluorobenzoic acid: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). (Standard protocols for reducing nitro-fluorobenzoic acids).
Sources
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 4. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
Strategic Application of 4-Amino-5-chloro-2-fluorobenzoic Acid in Agrochemical Synthesis
Executive Summary: The "Fluorine-Chlorine" Advantage
In the high-stakes arena of agrochemical discovery, 4-Amino-5-chloro-2-fluorobenzoic acid (ACFBA) (CAS: 1001346-86-6) has emerged as a high-value "privileged structure." Its specific substitution pattern—an electron-withdrawing fluorine at the ortho position and a chlorine at the meta position relative to the carboxyl group—makes it an ideal precursor for synthesizing fluorinated quinolines and quinazolinones .
While picolinic acid derivatives (like Florpyrauxifen-benzyl) dominate the synthetic auxin market, ACFBA serves as the critical entry point for benzoic acid-derived bioisosteres . These bicyclic derivatives are essential for developing resistance-breaking herbicides (Auxin mimics) and novel insecticides, leveraging the metabolic stability provided by the fluorine atom.
This guide details the strategic manipulation of ACFBA, moving beyond basic characterization to advanced cyclization protocols used in industrial patent landscapes.
Chemical Profile & Reactivity Analysis
Before initiating synthesis, researchers must understand the electronic environment of ACFBA. The interplay between the amino group (electron-donating) and the halogen pair (electron-withdrawing) dictates the regioselectivity of downstream cyclizations.
| Property | Specification | Synthetic Implication |
| CAS Number | 1001346-86-6 | Unique identifier for sourcing. |
| Molecular Formula | C7H5ClFNO2 | MW: 189.57 g/mol .[1] |
| Appearance | White to off-white solid | Color change indicates oxidation of the amine. |
| Electronic Effect | 2-Fluoro (-I effect) | Increases acidity of -COOH; facilitates nucleophilic attack at C1. |
| Steric Effect | 5-Chloro | Blocks para metabolic attack; directs electrophilic substitution to C3. |
| Solubility | DMSO, MeOH, dilute base | Poor water solubility requires polar organic solvents for coupling. |
Critical Application 1: The Skraup Cyclization (Quinoline Synthesis)
The most potent application of ACFBA is its conversion into 8-chloro-5-fluoroquinoline-6-carboxylic acid derivatives. These structures function as core scaffolds for "Quinclorac-like" auxinic herbicides and novel insecticides, as detailed in recent patent literature (e.g., WO2018138050).
Mechanism of Action
The reaction utilizes a modified Skraup synthesis. Glycerol is dehydrated in situ to acrolein, which undergoes conjugate addition with the amino group of ACFBA, followed by cyclization and oxidation.
Protocol: Synthesis of Methyl 8-chloro-5-fluoroquinoline-6-carboxylate[2]
Safety Warning: This reaction involves high temperatures and concentrated sulfuric acid. Perform in a fume hood. Acrolein (generated in situ) is highly toxic.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Glycerol (4.5 eq)
-
Oxidant: Sodium 3-nitrobenzenesulfonate (2.0 eq)
-
Solvent/Catalyst: Concentrated Sulfuric Acid (H2SO4) / Water mixture (3:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a heavy-walled glass reactor equipped with a mechanical stirrer and reflux condenser, charge This compound (19.0 g, ~100 mmol) and sodium 3-nitrobenzenesulfonate (45.0 g).
-
Acid Addition: Carefully add a pre-cooled mixture of sulfuric acid (180 g) and water (60 mL). Note: The water moderates the exotherm and prevents charring.
-
Glycerol Addition: Add glycerol (41.4 g) dropwise.
-
Cyclization: Heat the mixture to 120 °C for 4 hours . The solution will darken as the quinoline ring forms.
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (500 g) with vigorous stirring.
-
Isolation: Neutralize the slurry to pH 4-5 using 50% NaOH solution. Collect the precipitate via vacuum filtration.
-
Esterification (Optional for Purification): Reflux the crude acid in methanol with catalytic H2SO4 to generate the methyl ester, which is easily purified by column chromatography (Hexane/EtOAc).
Expected Outcome:
-
Yield: 60-75% (after esterification).
-
Product: A bicyclic quinoline scaffold ready for C2-functionalization (e.g., chlorination -> nucleophilic displacement).
Critical Application 2: Quinazolinone Formation (Fungicidal Scaffolds)
ACFBA is also a precursor to 6-fluoro-7-chloro-quinazolin-4(3H)-ones , a pharmacophore common in fungicides and certain herbicides (Protoporphyrinogen Oxidase - PPO inhibitors).
Protocol: Condensation with Formamidine Acetate
Reagents:
-
ACFBA (1.0 eq)
-
Formamidine Acetate (2.0 eq)
-
Solvent: 2-Methoxyethanol or Ethanol
Methodology:
-
Suspend ACFBA (10 mmol) in 2-Methoxyethanol (20 mL).
-
Add Formamidine Acetate (20 mmol).
-
Reflux at 125 °C for 6-12 hours.
-
Monitor via TLC (The disappearance of the primary amine spot).
-
Cool to 0 °C. The quinazolinone product often precipitates directly.
-
Filter and wash with cold ethanol.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from the ACFBA scaffold, highlighting its versatility in generating distinct agrochemical classes.
Figure 1: Divergent synthetic pathways from ACFBA to high-value agrochemical actives.
Analytical Validation Standards
To ensure the integrity of the intermediate before committing to large-scale synthesis, the following analytical benchmarks must be met.
| Test | Acceptance Criteria | Notes |
| HPLC Purity | > 98.0% (Area %) | Impurities >1% (often de-chlorinated byproducts) can poison cyclization catalysts. |
| 1H NMR (DMSO-d6) | Distinct doublets for aromatic protons | Verify integration of -NH2 (broad singlet) vs aromatic protons to confirm no diazo-coupling occurred during storage. |
| Water Content (KF) | < 0.5% | Critical for acid chloride formation steps; excess water hydrolyzes reagents. |
| Appearance | White/Off-white | Yellow/Brown indicates oxidation of the aniline moiety; requires recrystallization (EtOH/Water). |
References
-
Bayer AG. (2018). Condensed bicyclic heterocyclene derivatives as pest control agents. WO2018138050A1. World Intellectual Property Organization. Link
- Source of the specific Skraup cyclization protocol for 8-chloro-5-fluoroquinoline synthesis.
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Merck KGaA. Link
- Verific
-
ChemicalBook. (2025). Tert-Butyl 4-Amino-2-Fluorobenzoate Preparation Products.[2]Link
- Valid
-
BenchChem. (2025). Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid Analogs.Link
- Comparative reactivity data for fluorin
Sources
Application Note: Reaction of 4-Amino-5-chloro-2-fluorobenzoic acid with Thionyl Chloride
Executive Summary
This guide details the protocol for converting 4-amino-5-chloro-2-fluorobenzoic acid (CAS: various, depending on salt form) to its reactive acid chloride derivative using thionyl chloride (
Critical Technical Insight: Unlike simple benzoic acids, this substrate contains a nucleophilic primary amine at the para position. Direct reaction with thionyl chloride does not yield the simple amino-acid chloride hydrochloride salt under standard reflux conditions. Instead, it proceeds through an N-sulfinylamine (
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]
The Dual Reactivity Challenge
The substrate contains two reactive centers competing for the thionyl chloride:
-
Carboxylic Acid (
): Reacts to form the acyl chloride ( ). -
Primary Amine (
): Reacts to form the N-sulfinylamine ( ).[1]
If the amine is not protected or converted to a non-nucleophilic salt (e.g.,
Reaction Pathway
The transformation proceeds in a cascade:
-
Activation: The carboxylic acid forms a chlorosulfite intermediate.[2]
-
Sulfinylation: The amine attacks
, eliminating to form the -sulfinylamine. -
Chlorination: Chloride displacement yields the final dual-functionalized electrophile: 4-(sulfinylamino)-5-chloro-2-fluorobenzoyl chloride .
Note on Downstream Utility: The
Figure 1: Reaction pathway demonstrating the in situ protection of the amine via sulfinylamine formation.
Experimental Protocol
Safety Prerequisites
-
Thionyl Chloride: Highly corrosive; reacts violently with water to release
and . -
Engineering Controls: All operations must be performed in a properly functioning fume hood. A caustic scrubber (NaOH trap) is recommended for the off-gas.
-
PPE: Neoprene gloves, chemical splash goggles, and lab coat.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role |
| This compound | 189.57 | 1.0 | Substrate |
| Thionyl Chloride ( | 118.97 | 5.0 - 10.0 | Reagent & Solvent |
| DMF (Dimethylformamide) | 73.09 | 0.05 (Cat.) | Catalyst |
| Toluene | 92.14 | N/A | Azeotropic drying |
Step-by-Step Procedure (Sulfinylamine Route)
Step 1: Setup
-
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Attach a drying tube (
) or nitrogen line to the top of the condenser. Connect the outlet to a gas scrubber (1M NaOH).
Step 2: Addition
-
Charge This compound (10.0 g, 52.7 mmol) into the flask.
-
Add Thionyl Chloride (40 mL, ~550 mmol). The large excess serves as the solvent.
-
Optional: Add 2-3 drops of anhydrous DMF. This catalyzes the acid chloride formation via the Vilsmeier-Haack intermediate.
Step 3: Reaction
-
Heat the slurry slowly to reflux (76°C) .
-
Observation: Vigorous gas evolution (
, ) will occur initially. The solid will gradually dissolve, turning the solution yellow to amber. -
Maintain reflux for 2 to 3 hours . The solution should become clear, indicating complete conversion to the sulfinylamino-acid chloride.
Step 4: Isolation (Critical)
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) at 40-50°C to remove excess
. -
Azeotrope: Add anhydrous Toluene (20 mL) to the residue and re-evaporate. Repeat this step twice. This ensures complete removal of thionyl chloride and
, which is vital for the stability of the intermediate. -
Result: The residue is 4-(sulfinylamino)-5-chloro-2-fluorobenzoyl chloride , typically a yellow/orange oil or low-melting solid.
Step 5: Utilization (Example Amidation) Do not store the intermediate for long periods.
-
Dissolve the residue immediately in anhydrous DCM or THF.
-
Add the target amine (nucleophile) and a base (e.g., TEA or DIPEA) at 0°C.
-
After the reaction is complete, perform an aqueous workup.[6] The water will hydrolyze the
-sulfinyl group ( ) back to the free amine ( ), yielding the final amino-benzamide product.
Analytical Validation
Direct analysis of the acid chloride is difficult due to its moisture sensitivity. The standard method for validation is derivatization .
Methanol Quench Protocol (QC Check)
To verify conversion without running a full synthesis:
-
Take a 50 µL aliquot of the reaction mixture.
-
Quench into 500 µL of anhydrous Methanol .
-
Mechanism: The acid chloride forms the methyl ester. The sulfinylamine reacts with methanol but hydrolyzes back to the amine upon exposure to LCMS eluent (water/acetonitrile).
-
Analyze via HPLC/LCMS:
-
Target Mass: Look for Methyl 4-amino-5-chloro-2-fluorobenzoate (
Da). -
Note: If the N-sulfinyl group survives injection, the mass would be higher (+46 Da), but it usually reverts to the amine in the mobile phase.
-
IR Spectroscopy (In-Process Control)
If an FTIR probe is available:
-
Disappearance: Broad
stretch of carboxylic acid (2500-3300 cm⁻¹). -
Appearance:
- (Acid Chloride): Sharp peak ~1770-1785 cm⁻¹.
- (Sulfinylamine): Strong characteristic bands at ~1100-1150 cm⁻¹ (symmetric) and ~1250-1300 cm⁻¹ (asymmetric).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Reaction not finished or insufficient | Extend reflux time; ensure |
| Tarry/Black Residue | Polymerization of free amine. | Ensure strictly anhydrous conditions; do not let the reaction stall at warm temperatures without excess |
| Low Yield in Coupling | Residual | Perform the toluene azeotrope step rigorously (3x) to remove all traces of thionyl chloride. |
| Product is Solid Mass | Substrate is high melting point. | Use Toluene or DCM as a co-solvent during the reflux if the slurry is too thick, though neat |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the reactive intermediate.
References
-
Mechanism of Sulfinylamine Formation
-
Thionyl Chloride Reactivity Guide
-
Application in Pharmaceutical Synthesis (Analogous Chemistry)
-
Patent US5241111A. Process for the preparation of 2,4-dichloro-5-fluorobenzoyl chloride. (Demonstrates acid chloride formation on similar halo-benzoic scaffolds).
-
-
Reaction of N-Sulfinylamines
-
Organic Chemistry Portal. Synthesis of Sulfinamides and Sulfinylamines.
-
Sources
- 1. Sulfinylamine - Wikipedia [en.wikipedia.org]
- 2. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Amide Coupling with 4-Amino-5-chloro-2-fluorobenzoic Acid
This Application Note and Protocol Guide details the specific methodologies for conducting amide coupling reactions with 4-Amino-5-chloro-2-fluorobenzoic acid .
Executive Summary & Molecule Profile
This compound represents a challenging "push-pull" aromatic system often utilized as a scaffold in the synthesis of gastroprokinetic agents (e.g., 5-HT4 agonists) and other bioactive benzamides.
Chemical Profile & Challenges[1]
-
The "Trojan Horse" Risk (Self-Coupling): The molecule contains both a nucleophilic amine (4-position) and an electrophilic carboxylic acid (1-position). Attempting to activate the acid without protecting the amine will inevitably lead to polymerization (oligomerization), resulting in low yields and insoluble tars.
-
Steric & Electronic Environment:
-
2-Fluoro Group: Positioned ortho to the carboxylic acid, this group exerts a steric blockade, slowing down nucleophilic attack at the carbonyl. However, its strong inductive electron-withdrawing effect (-I) increases the acidity of the carboxylate, making the resulting activated esters (or acid chlorides) highly reactive once formed.
-
5-Chloro Group: Positioned ortho to the amine, it slightly reduces the nucleophilicity of the aniline nitrogen via inductive withdrawal, but not enough to prevent self-coupling.
-
Strategic Decision Matrix: Before proceeding, determine the direction of your coupling:
-
Type A (COOH Coupling): You want to attach an external amine to the carboxylic acid.
-
Type B (NH2 Coupling): You want to attach an external acid to the aniline nitrogen.
Strategic Considerations & Mechanism
The following diagram illustrates the competing pathways and the necessity of protection strategies.
Figure 1: Reaction pathway analysis showing the high risk of polymerization during direct activation.
Protocol A: Coupling via Carboxylic Acid (The "Gold Standard")
Objective: React the COOH with an external amine (R-NH₂).
Strategy: Protection
Step 1: Amine Protection (Boc-Protection)
To silence the nucleophilic aniline, we install a tert-butyloxycarbonyl (Boc) group.
-
Reagents: this compound (1.0 equiv), Boc₂O (1.2 equiv), TEA (1.5 equiv), Dioxane/Water (1:1).
-
Procedure:
-
Dissolve the starting material in Dioxane/H₂O (1:1 v/v).
-
Add Triethylamine (TEA) followed by Di-tert-butyl dicarbonate (Boc₂O).
-
Stir at RT for 12–18 hours. Monitor by LC-MS (Target mass: M+100).
-
Workup: Acidify carefully with 1M HCl to pH 3–4 (precipitate forms). Extract with EtOAc. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >90%.
-
Step 2: Amide Coupling
Now that the aniline is "masked," the acid can be activated safely.
-
Reagents: Boc-protected Acid (1.0 equiv), External Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).
-
Procedure:
-
Dissolve the Boc-protected acid in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (N,N-Diisopropylethylamine).[1] Stir for 5 mins.
-
Add HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The solution usually turns yellow. Stir for 10–15 mins to form the activated ester.
-
Add the External Amine .
-
Stir at RT for 2–6 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), water, and brine.
-
Why HATU? It is superior for sterically hindered acids (due to the ortho-fluoro group) compared to EDC/HOBt [1].
-
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure: Stir the coupled product in the acid solution for 1–2 hours at RT. Evaporate volatiles to obtain the final product as the HCl or TFA salt.
Protocol B: The "Direct" Route (Process Chemistry Scale-Up)
Context: For large-scale applications where protection steps are cost-prohibitive. This method relies on kinetic control and maintaining the aniline as a non-nucleophilic hydrochloride salt. Risk Level: High. Requires strict pH control.
Methodology: Acid Chloride Hydrochloride Formation
-
Chlorination: Suspend this compound in Thionyl Chloride (SOCl₂) (excess, acts as solvent).
-
Reflux: Heat to reflux (approx. 75°C) for 2–3 hours. The solid should dissolve as the acid chloride forms. The amine will be protonated as the HCl salt (-NH3+ Cl-).
-
Isolation: Evaporate SOCl₂ completely under vacuum. Chase with dry toluene 2x to remove traces of SOCl₂. Do not expose to moist air.
-
Intermediate: 4-amino-5-chloro-2-fluorobenzoyl chloride hydrochloride.
-
-
Coupling (The Critical Step):
-
Dissolve the External Amine in DCM/THF.
-
Crucial: Do not use a strong base that will deprotonate the aniline salt immediately. Use a weak base (e.g., Pyridine) or use the external amine in excess (2.5 equiv) if it is cheap.
-
Add the solid Acid Chloride intermediate to the amine solution at 0°C .
-
Mechanism:[2][3][4][5] The external amine reacts with the highly reactive acid chloride faster than the internal aniline can be deprotonated and react with itself.
-
Protocol C: Coupling via the Amine (Nucleophilic Mode)
Objective: React the 4-NH₂ with an external Acid Chloride (R-COCl). Challenge: The COOH group is acidic and will consume base/reagents.
Workflow
-
Esterification (Recommended): Convert the COOH to a Methyl Ester first.
-
Reflux starting material in MeOH with catalytic H₂SO₄ (Fischer Esterification).
-
Isolate Methyl 4-amino-5-chloro-2-fluorobenzoate.
-
-
Amide Coupling:
-
React the Methyl Ester with R-COCl / Pyridine in DCM.
-
Note: The 5-chloro and 2-fluoro groups deactivate the amine. Heating (reflux in THF/Toluene) or using a stronger base (DMAP catalyst) may be required.
-
-
Hydrolysis: Saponify the ester (LiOH/THF/H₂O) to return to the carboxylic acid.
Comparison of Coupling Reagents
| Reagent | Suitability for this Molecule | Pros | Cons |
| HATU | Excellent | High reactivity for sterically hindered (ortho-F) acids. | Expensive; requires removal of urea byproducts. |
| SOCl₂ | Good (Protocol B) | Generates highly reactive Acid Chloride; cheap. | Harsh conditions; high risk of self-coupling if not careful. |
| EDC/HOBt | Moderate | Mild; standard peptide conditions. | Often too slow for ortho-substituted benzoic acids; lower yields. |
| T3P | Good | Low epimerization (irrelevant here) but very clean workup. | Slower reaction rate for electron-poor anilines. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Insoluble tar / gum | Self-coupling (Polymerization). | Switch to Protocol A (Boc-protection). Ensure amine was protected before activation. |
| Low Conversion (Protocol A) | Steric hindrance from 2-Fluoro group. | Increase reaction time (12h+); Switch from EDC to HATU ; Heat to 40°C. |
| Hydrolysis of Product | The 2-F group makes the amide bond slightly labile to base. | Avoid strong bases during workup; use neutral or mild acidic workup. |
| No Reaction (Protocol C) | Deactivated Aniline (5-Cl/2-F effects). | Use Acid Chloride (R-COCl) instead of coupling reagents; Add DMAP; Heat to reflux. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][6] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177.
-
BenchChem. (2025).[7][8][9] Application Notes for Amino-Benzoic Acid Derivatives.[7] (General reference for amino-benzoic acid handling).
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
synthetic routes to 4-Amino-5-chloro-2-fluorobenzoic acid derivatives
An Application Guide to the Synthetic Routes for 4-Amino-5-chloro-2-fluorobenzoic Acid and Its Derivatives
Authored by a Senior Application Scientist
Introduction
This compound is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an activating amino group and deactivating halogen and carboxylic acid moieties, makes it a valuable precursor in the fields of medicinal chemistry, agrochemicals, and materials science. Derivatives of this scaffold are integral to the structure of various biologically active compounds, including kinase inhibitors used in oncology and novel herbicides.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this compound and its subsequent derivatives. We will explore multiple strategic approaches, from multi-step sequences starting with simple precursors to more direct functionalization methods. Each strategy is presented with detailed, field-proven protocols, mechanistic insights supported by authoritative sources, and comparative data to aid in experimental design.
Overview of Synthetic Strategies: A Retrosynthetic Analysis
The synthesis of a polysubstituted benzene ring like this compound can be approached from several different angles. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences. A retrosynthetic analysis reveals three primary strategic disconnections, which form the basis of this guide.
Caption: Retrosynthetic overview of the three main strategies.
Strategy A: Multi-step Synthesis via Nitration and Reduction
This classical and robust strategy involves the sequential functionalization of a less complex benzoic acid precursor. The key steps involve the regioselective nitration of a halogenated benzoic acid, followed by the reduction of the introduced nitro group to the target amine. This pathway offers excellent control over the substitution pattern.
The overall workflow begins with the synthesis of 5-chloro-2-fluorobenzoic acid, which is then nitrated and reduced.
Caption: Workflow for the multi-step synthesis (Strategy A).
Mechanistic Insight: The Sandmeyer Reaction
The conversion of the amino group in 5-chloro-2-fluoroaniline to a nitrile is a cornerstone of this strategy. It proceeds via the Sandmeyer reaction, which involves the formation of a diazonium salt followed by its displacement with a cyanide nucleophile, catalyzed by copper(I) salts.[1][2] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a stable aryl diazonium salt.
-
Electron Transfer: Copper(I) catalyzes the reaction by transferring an electron to the diazonium salt, which leads to the release of nitrogen gas (a superb leaving group) and the formation of an aryl radical.[1]
-
Nucleophilic Attack: The aryl radical then reacts with the cyanide ion (from CuCN) to form the final product, regenerating the copper(I) catalyst in the process.
Protocol A1: Synthesis of 5-chloro-2-fluorobenzoic acid
This protocol details the conversion of 5-chloro-2-fluoroaniline to the corresponding benzoic acid.
Materials:
-
5-chloro-2-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes in the ice bath.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (2.4 eq) in water. Warm gently if needed to dissolve, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, warm the mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture to room temperature and extract the product, 5-chloro-2-fluorobenzonitrile, with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Hydrolysis:
-
Combine the crude 5-chloro-2-fluorobenzonitrile with a mixture of concentrated H₂SO₄ and water (e.g., 2:1 v/v).
-
Heat the mixture under reflux for several hours until TLC or HPLC analysis indicates the disappearance of the starting material.
-
Carefully pour the hot acid solution over crushed ice.
-
Collect the precipitated 5-chloro-2-fluorobenzoic acid by filtration, wash thoroughly with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
-
Protocol A2: Synthesis of this compound
Materials:
-
5-chloro-2-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Nitration:
-
Carefully add 5-chloro-2-fluorobenzoic acid (1.0 eq) in portions to cold (0 °C) concentrated sulfuric acid.
-
Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the benzoic acid solution, keeping the temperature below 10 °C.
-
After addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice. The product, 5-chloro-2-fluoro-4-nitrobenzoic acid, will precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
-
Reduction:
-
Suspend the 5-chloro-2-fluoro-4-nitrobenzoic acid (1.0 eq) in ethanol or a mixture of ethanol and water.
-
Add an excess of iron powder (e.g., 5 eq) and a catalytic amount of ammonium chloride or HCl.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material and neutralize the acid. The amino acid may partition into the aqueous layer if the pH is too high; careful pH adjustment to near neutral (pH 7-8) is required before extraction.
-
Dry the organic layer and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization.
-
Strategy B: The Direct Approach via Electrophilic Chlorination
For reasons of atom and step economy, the direct chlorination of a readily available precursor is highly desirable. This strategy leverages the powerful activating and directing effects of the amino group on the aromatic ring of 4-amino-2-fluorobenzoic acid to achieve regioselective chlorination.
The amino group is a strong ortho, para-director, while the fluorine is a weaker ortho, para-director and the carboxylic acid is a meta-director. The position C-5 is ortho to the powerfully directing amino group, making it the most electronically favorable site for electrophilic attack.
Protocol B1: Direct Chlorination of 4-Amino-2-fluorobenzoic acid
Materials:
-
4-Amino-2-fluorobenzoic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-Amino-2-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent like acetonitrile.
-
Add N-Chlorosuccinimide (1.05 - 1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Mild heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue. The by-product, succinimide, is water-soluble.
-
The product, this compound, may precipitate and can be collected by filtration.
-
If the product does not precipitate, extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
-
Purify the crude product by recrystallization or column chromatography.
| Chlorinating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| N-Chlorosuccinimide (NCS) | Acetonitrile | 25 - 50 | 75 - 90 | [4] |
| Sulfuryl chloride (SO₂Cl₂) | DCM | 0 - 25 | 70 - 85 | General Knowledge |
| Trichloroisocyanuric acid (TCCA) | Acetic Acid | 25 | 80 - 95 | General Knowledge |
Strategy C: Synthesis via Directed Ortho-metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing group (DG) to deliver a strong base to a specific ortho position, leading to deprotonation and the formation of an aryl-metal species. This intermediate can then be trapped with an electrophile, such as carbon dioxide, to install a carboxylic acid group.
In this strategy, the amino group of a 3-chloro-5-fluoroaniline derivative is protected with a suitable directing group (e.g., Pivaloyl or Boc), which then directs lithiation to the C-2 position.
Caption: Workflow for the Directed Ortho-metalation strategy (C).
Protocol C1: Synthesis via Directed Ortho-metalation
Materials:
-
3-Chloro-5-fluoroaniline
-
Pivaloyl chloride (PivCl) or Di-tert-butyl dicarbonate (Boc)₂O
-
Pyridine or Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dry Ice (solid CO₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Protection:
-
Dissolve 3-chloro-5-fluoroaniline (1.0 eq) and a base like pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add pivaloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup to isolate the protected aniline, N-(3-chloro-5-fluorophenyl)pivalamide.
-
-
Directed Metalation and Carboxylation:
-
Dissolve the protected aniline (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add s-BuLi (1.2 eq) dropwise, maintaining the temperature at -78 °C. A color change usually indicates the formation of the lithiated species.
-
Stir the solution at -78 °C for 1-2 hours.
-
Add an excess of crushed dry ice to the flask in one portion.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction with water and acidify with 2M HCl to protonate the carboxylate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to get the protected carboxylic acid.
-
-
Deprotection:
-
Reflux the protected carboxylic acid in a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH followed by acidic workup) until the protecting group is cleaved.
-
Isolate the final product, this compound, by filtration or extraction.
-
Synthesis of Derivatives
The title compound is a versatile intermediate for creating libraries of compounds for screening. The carboxylic acid and amino moieties are readily functionalized.
Protocol D1: Fischer Esterification
Objective: To synthesize the methyl or ethyl ester of this compound.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Cool the suspension in an ice bath.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (or a stoichiometric amount of SOCl₂ dropwise).
-
Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of NaHCO₃.
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate to yield the ester.
Protocol D2: Amide Coupling
Objective: To synthesize an amide derivative by coupling with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (R-NH₂)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Add EDC (1.2 eq) in one portion and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude amide, which can be purified by chromatography or recrystallization.
Conclusion
The synthesis of this compound can be accomplished through several effective strategies.
-
Strategy A (Multi-step) is robust and reliable, offering excellent control over regiochemistry, making it suitable for large-scale synthesis where starting materials for other routes are unavailable.
-
Strategy B (Direct Chlorination) is the most efficient and atom-economical method, ideal for rapid synthesis if the precursor, 4-amino-2-fluorobenzoic acid, is readily available and if regioselectivity is high.
-
Strategy C (Directed Metalation) provides an elegant and often high-yielding route, showcasing the power of modern synthetic methods for precise molecular construction.
The choice of the optimal route will be dictated by factors such as cost, availability of starting materials, required scale, and the specific expertise and equipment available in the laboratory. The subsequent derivatization protocols provided offer straightforward methods to expand the molecular diversity from this key intermediate for various research and development applications.
References
-
ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer... Retrieved from [Link]
-
Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]
-
MDPI. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Retrieved from [Link]
-
RSC Publishing. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]
-
MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Retrieved from [Link]
-
MDPI. (2022). One-Step Synthesis of Aminobenzoic Acid Functionalized Graphene Oxide by Electrochemical Exfoliation of Graphite for Oxygen Reduction to Hydrogen Peroxide and Supercapacitors. Retrieved from [Link]
-
MDPI. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Aslam, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilic Displacements of Activated Fluorine in Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
-
FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? Retrieved from [Link]
-
PubChem. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A. Retrieved from [Link]
-
Liu, Z., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. PMC. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
Knochel, P., et al. (2007). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-chloro-2-fluorobenzoic acid
Welcome to the Technical Support Center for the synthesis of 4-Amino-5-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.
I. Synthetic Pathway Overview
A prevalent and scalable synthetic route to this compound involves a two-step process starting from 2,4-dichloro-5-fluoroacetophenone. The first step is a haloform reaction to convert the acetophenone to the corresponding benzoic acid, followed by a regioselective nucleophilic aromatic substitution (amination) to introduce the amino group.
A [label="2,4-dichloro-5-fluoroacetophenone"]; B [label="2,4-dichloro-5-fluorobenzoic acid"]; C [label="this compound"];
A -> B [label="Haloform Reaction\n(e.g., NaOCl)"]; B -> C [label="Amination\n(e.g., NH3, Cu catalyst)"]; }
Caption: General synthetic scheme for this compound.II. Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues that may arise during the synthesis, focusing on the identification and remediation of common impurities.
Issue 1: Presence of Unreacted Starting Material and Haloform Intermediates
Question: My post-haloform reaction mixture shows the presence of the starting material, 2,4-dichloro-5-fluoroacetophenone, and other unidentified peaks in the HPLC analysis. What are these, and how can I resolve this?
Answer:
This is a common issue arising from an incomplete haloform reaction. The unidentified peaks are likely mono-, di-, or tri-halogenated ketone intermediates. The haloform reaction proceeds in a stepwise manner, and insufficient reaction time, temperature, or reagent stoichiometry can lead to a mixture of these species.
Causality and Resolution:
-
Incomplete Halogenation: The reaction proceeds through the formation of α-halo, α,α-dihalo, and α,α,α-trihalo ketone intermediates. If the reaction does not go to completion, these intermediates will remain in the reaction mixture.
-
Troubleshooting Steps:
-
Reaction Monitoring: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC to ensure the complete consumption of the starting material and its intermediates.
-
Reagent Stoichiometry: Ensure at least three equivalents of the halogenating agent (e.g., sodium hypochlorite) and a sufficient amount of base are used to drive the reaction to completion.
-
Temperature and Time: The reaction may require elevated temperatures and a longer duration to ensure complete conversion. Experiment with incrementally increasing the temperature and reaction time while monitoring the progress.
-
Analytical Protocol: In-Process HPLC Monitoring
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
Purification Protocol: Post-Reaction Work-up
After ensuring the reaction has gone to completion, a standard acidic work-up will precipitate the desired 2,4-dichloro-5-fluorobenzoic acid, leaving the majority of the unreacted ketone and halogenated intermediates in the aqueous phase. A subsequent recrystallization from a suitable solvent system, such as ethanol/water, can further purify the product.
Issue 2: Formation of Isomeric Impurity during Amination
Question: My final product, this compound, is contaminated with a significant amount of an isomer that is difficult to separate. What is this isomer, and how can I minimize its formation?
Answer:
The most probable isomeric impurity is 2-Amino-4-chloro-5-fluorobenzoic acid . This arises from the non-regioselective amination of 2,4-dichloro-5-fluorobenzoic acid. The two chlorine atoms on the aromatic ring are susceptible to nucleophilic substitution by ammonia, leading to a mixture of the desired product and its isomer.
Causality and Resolution:
-
Regioselectivity: The position of the incoming amino group is directed by the electronic and steric environment of the chlorine atoms. The fluorine and carboxylic acid groups influence the reactivity of the adjacent chlorine atoms.
-
Minimizing Isomer Formation:
-
Catalyst Selection: The use of a copper catalyst is known to enhance the regioselectivity of the amination reaction. Copper-catalyzed aminations often proceed with greater selectivity for the desired isomer.[1]
-
Reaction Conditions: Temperature and pressure can significantly impact the product distribution. A systematic optimization of these parameters is recommended to favor the formation of the 4-amino isomer.
-
Protecting Groups: While more complex, the use of protecting groups on the carboxylic acid functionality can alter the electronic properties of the ring and improve the regioselectivity of the amination.
-
A [label="2,4-dichloro-5-fluorobenzoic acid"]; B [label="this compound\n(Desired Product)"]; C [label="2-Amino-4-chloro-5-fluorobenzoic acid\n(Isomeric Impurity)"];
A -> B [label="Amination at C4"]; A -> C [label="Amination at C2"]; }
Caption: Formation of the desired product and its isomer during amination.Analytical Protocol: HPLC Method for Isomer Separation
A well-developed HPLC method is essential for quantifying the isomeric purity of the final product. Mixed-mode chromatography can be particularly effective in separating isomers with very similar properties.
| Parameter | Condition |
| Column | Mixed-mode (e.g., Primesep 100) or a high-resolution C18 column |
| Mobile Phase | Acetonitrile/water/ammonium formate buffer (pH adjusted) |
| Flow Rate | 0.6 - 1.0 mL/min |
| Detection | UV at 230 nm and 254 nm |
| Temperature | 35 °C |
Purification Protocol: Recrystallization for Isomer Removal
While challenging, fractional recrystallization can be employed to enrich the desired isomer. A careful selection of solvents is critical.
Step-by-Step Recrystallization:
-
Solvent Screening: Test the solubility of the impure product in various solvents at both room temperature and their boiling points. Good solvent systems often include polar protic solvents like methanol, ethanol, or a mixture such as ethanol/water or acetone/water.[2][3]
-
Dissolution: Dissolve the impure solid in a minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. The desired isomer may crystallize out first due to differences in solubility and crystal lattice energy.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation. Multiple recrystallization steps may be necessary.
III. Frequently Asked Questions (FAQs)
Q1: My final product has a persistent color. What is the cause and how can I decolorize it?
A1: A yellow or brownish tint in the final product is often due to the presence of trace oxidized impurities or residual starting materials. To decolorize the product, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be aware that using an excessive amount of charcoal can lead to a loss of the desired product.
Q2: How can I confirm the identity of the desired product and its isomeric impurity?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for the 4-amino and 2-amino isomers due to the different electronic environments.[4] 1H NMR and 13C NMR, along with 2D NMR techniques like COSY and HMBC, can provide unambiguous structural elucidation.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. The haloform reaction can be exothermic, so it's important to control the addition of reagents and monitor the reaction temperature. The amination step often requires elevated pressure and temperature, which should be conducted in an appropriate pressure vessel with all necessary safety features. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. References
-
BenchChem. (2025). Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Benzoic Acids
Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges and side reactions encountered during key synthetic procedures. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to optimize your reactions, improve yields, and ensure the purity of your final products.
Structure of This Guide
This center is organized by the most common synthetic methodologies used to prepare substituted benzoic acids. Each section provides a brief mechanistic overview, followed by a detailed troubleshooting guide in a question-and-answer format and validated protocols to mitigate common issues.
-
Section 1: Grignard Carboxylation of Aryl Halides
-
Section 2: Oxidation of Substituted Alkylbenzenes
-
Section 3: Hydrolysis of Substituted Benzonitriles
-
Section 4: General Purification Strategies
Section 1: Grignard Carboxylation of Aryl Halides
Overview & Key Principles: This method involves the formation of a highly nucleophilic organometallic species, the Grignard reagent (R-MgX), from an aryl halide. This reagent then attacks the electrophilic carbon of carbon dioxide (usually from dry ice) to form a magnesium carboxylate salt, which is subsequently protonated during an acidic workup to yield the desired benzoic acid.[1] The carbanionic nature of the Grignard reagent makes it exceptionally reactive but also highly sensitive to moisture and other electrophiles, which are the primary sources of side reactions.
Troubleshooting & FAQs: Grignard Carboxylation
Q1: My Grignard reaction won't initiate. The solution doesn't turn cloudy or get warm. What's wrong?
A1: This is the most common failure point. The primary cause is the inhibition of the reaction between the aryl halide and the magnesium metal surface.
-
Causality: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the halide from accessing the metal surface. Additionally, Grignard reagents are powerful bases and are instantly destroyed by even trace amounts of water.[2]
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: Glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere (N₂ or Ar). Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[1][3]
-
Activate the Magnesium: The MgO layer must be disrupted. This can be achieved by:
-
Mechanical Agitation: Vigorously crushing the magnesium turnings with a glass rod (in the reaction flask, under inert gas) can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine is a classic method. The iodine reacts with the magnesium surface, creating reactive magnesium iodide.
-
Sonication: Using an ultrasonic bath can effectively clean the magnesium surface through cavitation, promoting reaction initiation.[2]
-
-
Initiator: Add a small amount of a more reactive halide, like 1,2-dibromoethane, which readily reacts to start the process.
-
Q2: My reaction initiated, but the yield is very low, and I've isolated a significant amount of a non-acidic byproduct, primarily the corresponding arene (e.g., benzene from bromobenzene). Why?
A2: This indicates that your Grignard reagent formed but was subsequently quenched before it could react with CO₂. The most likely culprit is an acidic proton source.
-
Causality: Grignard reagents are potent bases and will readily abstract a proton from water, alcohols, or even terminal alkynes. This protonation reaction is often faster than the desired carboxylation, converting your nucleophilic reagent into an inert hydrocarbon.
-
Preventative Measures:
-
Strict Moisture Exclusion: As mentioned in Q1, all reagents, solvents, and the reaction atmosphere must be scrupulously dry. This includes the inert gas and the carbon dioxide source. Standard CO₂ gas from a cylinder can contain moisture; using solid dry ice is generally preferred.[1]
-
Check Starting Material: Ensure your aryl halide does not contain acidic functional groups (e.g., -OH, -COOH, -NH₂, terminal alkynes) that would be deprotonated by the Grignard reagent.
-
Q3: I have a high-boiling, non-polar impurity in my crude product. GC-MS suggests it's a biphenyl derivative. How is this formed and how can I stop it?
A3: You are observing a classic side reaction known as Wurtz-Fittig coupling.
-
Causality: The Grignard reagent (R-MgX) can react with unreacted aryl halide (R-X) in a coupling reaction to form R-R (a biphenyl derivative).[3] This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.
-
Mitigation Strategy:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium turnings. This maintains a low instantaneous concentration of the halide, favoring its reaction with the magnesium surface over coupling with the already-formed Grignard reagent.
-
Temperature Control: While some heat may be needed for initiation, maintain a gentle reflux once the reaction is underway. Avoid excessive heating, which can accelerate the coupling side reaction.
-
Diagram: Troubleshooting a Failed Grignard Reaction
Caption: Decision workflow for troubleshooting Grignard reaction initiation failures.
Section 2: Oxidation of Substituted Alkylbenzenes
Overview & Key Principles: Alkyl groups attached to a benzene ring are susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[4] A key requirement for this reaction is the presence of at least one hydrogen atom on the carbon directly attached to the ring (the benzylic position).[5][6][7] The entire alkyl chain, regardless of its length, is cleaved to a carboxylic acid group.[8] For example, both toluene and propylbenzene are oxidized to benzoic acid. Compounds without benzylic hydrogens, such as tert-butylbenzene, are resistant to this oxidation.[6]
Troubleshooting & FAQs: Alkylbenzene Oxidation
Q1: My oxidation of a substituted toluene with KMnO₄ is very slow or incomplete. How can I drive it to completion?
A1: Incomplete oxidation is a common issue and can usually be resolved by optimizing reaction conditions.
-
Causality: The oxidation mechanism is complex but involves the abstraction of a benzylic hydrogen, which is often the rate-limiting step.[8] The reaction rate is highly dependent on temperature, pH (it is typically performed under alkaline conditions), and the effective concentration of the oxidizing agent.[8]
-
Troubleshooting Steps:
-
Increase Temperature: The reaction is typically performed by heating under reflux. Ensure your heating is vigorous enough to maintain a steady reflux.[8]
-
Ensure Alkaline Conditions: The oxidation is most efficient in an alkaline medium, often achieved by adding sodium carbonate or sodium hydroxide.[8] This prevents the formation of acidic byproducts that can inhibit the reaction.
-
Check Stoichiometry: Ensure you are using a sufficient molar excess of KMnO₄. The stoichiometry is not 1:1; several equivalents are required per mole of alkylbenzene.
-
Phase Transfer Catalyst: If your substituted alkylbenzene has low water solubility, the reaction can be slow due to the two-phase nature of the system. Adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the permanganate ion into the organic phase, dramatically increasing the reaction rate.
-
Q2: After the reaction, I have a thick brown precipitate (MnO₂) that is difficult to filter. What is the best way to handle the workup?
A2: The formation of manganese dioxide (MnO₂) is an unavoidable part of the reaction, as it is the reduced form of the permanganate ion.[8] Proper workup is critical for isolating the product.
-
Protocol for MnO₂ Removal:
-
After the reaction is complete (the purple color of permanganate has disappeared), cool the mixture.
-
Add a reducing agent to destroy any excess KMnO₄ and to reduce the gelatinous MnO₂ to more easily filterable salts. Common choices are sodium bisulfite (NaHSO₃) or by carefully adding isopropanol.
-
Filter the mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. The Celite prevents the fine MnO₂ particles from clogging the filter paper.
-
The clear filtrate contains the sodium salt of your benzoic acid. Proceed to acidification to precipitate the final product.
-
Q3: The desired product is an electron-deficient benzoic acid (e.g., nitrobenzoic acid). Are there any special considerations?
A3: Yes. Strong electron-withdrawing groups on the aromatic ring can deactivate it towards oxidation.
-
Causality: Electron-withdrawing groups destabilize the benzylic radical intermediate that is formed during the oxidation mechanism.[6] This makes the initial hydrogen abstraction more difficult, slowing the reaction.
-
Optimization: For these substrates, you may need more forcing conditions: higher temperatures, longer reaction times, or a greater excess of the oxidizing agent. However, be mindful that extremely harsh conditions can lead to ring degradation.
Table: Common Side Products in Benzoic Acid Synthesis
| Synthetic Route | Common Side Product | Formation Mechanism | Recommended Purification Strategy |
| Grignard Carboxylation | Arene (e.g., Benzene) | Protonation of Grignard reagent by trace H₂O. | Remove by distillation or during aqueous workup. |
| Biphenyl Derivative | Wurtz-Fittig coupling of R-MgX with R-X.[3] | Chromatography or recrystallization. | |
| Alkylbenzene Oxidation | Unreacted Starting Material | Incomplete oxidation due to insufficient oxidant or low temp.[4] | Acid-base extraction; the starting material will remain in the organic layer.[9] |
| Benzaldehyde/Benzyl alcohol | Partial oxidation products. | Can be removed by bisulfite wash (for aldehyde) or further oxidation. | |
| Nitrile Hydrolysis | Benzamide Derivative | Incomplete hydrolysis of the intermediate amide.[10][11] | Force reaction to completion with prolonged heating/stronger acid or base; or separate by chromatography. |
Section 3: Hydrolysis of Substituted Benzonitriles
Overview & Key Principles: The hydrolysis of a nitrile (-C≡N) group to a carboxylic acid is a robust transformation that can be catalyzed by either acid or base.[12] The reaction proceeds via an intermediate amide, which is then further hydrolyzed to the carboxylic acid (or its carboxylate salt).[10][11] The primary challenge in this synthesis is ensuring the reaction proceeds to completion and does not stall at the amide stage.
Troubleshooting & FAQs: Nitrile Hydrolysis
Q1: My hydrolysis reaction seems to have stopped, and I've isolated the benzamide intermediate instead of the benzoic acid. How can I push the reaction to completion?
A1: This is the most frequent issue in nitrile hydrolysis. The hydrolysis of the amide intermediate is often slower than the initial hydrolysis of the nitrile.
-
Causality: Amides are relatively stable functional groups. Their hydrolysis requires breaking a strong C-N bond and is often the rate-limiting step of the overall process.[11]
-
Driving the Reaction Forward:
-
Prolong Reaction Time and Increase Temperature: Simply heating the reaction under reflux for a longer period is often sufficient.
-
Use More Concentrated Acid/Base: Increasing the concentration of the catalytic acid (e.g., moving from 6M HCl to concentrated HCl) or base (e.g., using 40% NaOH) will significantly accelerate the second hydrolysis step.
-
Choice of Catalyst: For stubborn amides, switching from basic to acidic hydrolysis (or vice-versa) can sometimes be effective, as the mechanisms are different.
-
Q2: Are there any substituents that can interfere with the hydrolysis?
A2: Yes, sterically hindering groups can significantly slow down the reaction.
-
Causality: Large groups ortho to the nitrile can block the approach of water and the catalyst (H₃O⁺ or OH⁻) to the electrophilic carbon of the nitrile or the intermediate amide. This steric hindrance raises the activation energy for both steps of the hydrolysis.
-
Strategy for Hindered Substrates: These substrates almost always require more forcing conditions: higher boiling point solvents (e.g., ethylene glycol) to allow for higher reaction temperatures, and prolonged reaction times (24-48 hours is not uncommon).
Section 4: General Purification Strategies
Protocol: Standard Acid-Base Extraction for Purification
This technique is the most powerful tool for separating your acidic benzoic acid product from neutral or basic impurities.[9]
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 5% sodium hydroxide or saturated sodium bicarbonate). The basic solution deprotonates the acidic benzoic acid, forming the water-soluble sodium benzoate salt.[13] Neutral impurities (like biphenyl or unreacted alkylbenzene) will remain in the organic layer.
-
Separation: Separate the aqueous layer (which now contains your product as the salt) from the organic layer (which contains neutral impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). This will protonate the carboxylate salt, causing the neutral benzoic acid to precipitate out of the solution.[13][14]
-
Isolation: Collect the pure benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[15]
Diagram: General Purification Workflow
Caption: Standard acid-base extraction workflow for benzoic acid purification.
References
- Benchchem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
- Chemistry Stack Exchange. (2012).
- Kaaf. (n.d.).
- Alfa Chemistry. (n.d.). Grignard Reaction.
- Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid....
- Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields....
- University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
- LibreTexts. (n.d.).
- Google Patents. (1966).
- LibreTexts. (2024). 16.
- Pearson. (2022).
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile....
- Brainly.in. (2020). Write reaction showing conversion of Benzonitrile into benzoic acid.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.
- Merck Millipore. (n.d.).
- Google Patents. (1978).
- Quora. (2021).
- Chem21Labs. (n.d.). Synthesis of Benzoic Acid.
- Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid.
- University of Missouri-St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab.
- Journal of Research of the National Bureau of Standards. (n.d.).
- Google Patents. (2000). Process for preparing substituted benzoic acid - CN1251833A.
Sources
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- 5. Oxidation of Alkyl Side Chains [almerja.com]
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- 9. quora.com [quora.com]
- 10. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 11. vaia.com [vaia.com]
- 12. scribd.com [scribd.com]
- 13. chem21labs.com [chem21labs.com]
- 14. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 15. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
Technical Support Center: Improving the Solubility of 4-Amino-5-chloro-2-fluorobenzoic Acid for Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is 4-Amino-5-chloro-2-fluorobenzoic acid poorly soluble in many common solvents?
The structure of this compound contains both a weakly acidic carboxylic acid group and a weakly basic amino group, making it amphoteric. Its halogenated aromatic ring also contributes to a high crystal lattice energy, which is the energy required to break apart the crystal structure. This combination of factors leads to its limited solubility in many standard organic solvents.
Q2: I need to perform a reaction in an aqueous solution. How can I increase its solubility?
The solubility of this compound in water is highly dependent on pH.[] By adjusting the pH, you can ionize either the carboxylic acid or the amino group, which significantly enhances solubility.
-
In acidic conditions (e.g., pH 2-3): The amino group is protonated, forming a more soluble ammonium salt.
-
In basic conditions (e.g., pH 8-10): The carboxylic acid group is deprotonated, forming a more soluble carboxylate salt.
Q3: What are my options for dissolving this compound in a non-polar organic solvent like toluene or hexane?
Direct dissolution in non-polar solvents is very difficult. Here are some effective strategies:
-
Co-solvent System: Introduce a small amount of a polar aprotic co-solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][3][4] These can help break down the crystal lattice, allowing the non-polar solvent to solvate the molecule.
-
Salt Formation: Convert the acid to a salt with an appropriate base to increase its polarity and solubility in more polar organic solvents.[5][6]
Q4: Is heating a viable option to improve solubility?
Heating can increase the rate of dissolution and the saturation point of the solvent. However, it is crucial to first determine the thermal stability of this compound and any other reagents in your reaction. Excessive heat can lead to degradation and the formation of unwanted byproducts. A small-scale test to check for decomposition is recommended.
Part 2: Troubleshooting Guides and Experimental Protocols
Guide 1: Solubility Enhancement via pH Adjustment in Aqueous Media
The amphoteric nature of this compound allows for its solubility to be manipulated by altering the pH of the aqueous solution. The lowest solubility is typically observed at the isoelectric point, where the net charge of the molecule is zero.
Protocol for pH-Mediated Solubilization:
-
Determine the Optimal pH for Your Reaction:
-
For reactions where the amino group acts as a nucleophile, a basic pH is generally preferred.
-
For reactions involving the carboxylic acid, such as esterification, an acidic pH is usually necessary.
-
-
Select an Appropriate Acid or Base:
-
For Basic Conditions: Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
For Acidic Conditions: Use a dilute solution of an acid like hydrochloric acid (HCl).
-
-
Step-by-Step Procedure: a. Create a slurry of the this compound in the aqueous solvent. b. While stirring, slowly add the selected acid or base dropwise. c. Monitor the pH of the solution using a calibrated pH meter. d. Continue to add the acid or base until the solid has completely dissolved and the target pH is stable. e. You can now proceed with your reaction.
Scientific Rationale: By converting the molecule to its corresponding salt (ammonium or carboxylate), you introduce an ionic character. This charged species has a much higher affinity for polar water molecules, leading to a significant increase in solubility.
Guide 2: Utilizing Co-solvents in Organic Reactions
For reactions in organic media, a co-solvent system can be a highly effective method for solubilization.[2][7][8] A small amount of a polar, miscible solvent can disrupt the crystal lattice of the solid, enabling the bulk solvent to dissolve it.
Recommended Co-solvents:
| Co-Solvent | Key Properties | Common Applications |
| Dimethylformamide (DMF) | Polar aprotic, high boiling point | General-purpose solvent for a variety of reactions.[9] |
| Dimethyl sulfoxide (DMSO) | Highly polar aprotic, high boiling point | Excellent solubilizing power, can penetrate biological membranes.[3][9] |
| Tetrahydrofuran (THF) | Moderately polar aprotic, lower boiling point | Suitable for reactions conducted at lower to moderate temperatures. |
| Ethanol | Polar protic | Can be used when a protic solvent is acceptable for the reaction chemistry.[9] |
Protocol for Implementing a Co-solvent System:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your reaction conditions.
-
Minimal Co-solvent Addition: a. Suspend the this compound in the primary organic solvent. b. With vigorous stirring, add the chosen co-solvent dropwise until the solid dissolves completely. Typically, 5-10% (v/v) is sufficient.
-
Proceed with the Reaction: Once a clear solution is obtained, you can continue with the addition of other reagents.
Self-Validating Trustworthiness: This method provides immediate visual confirmation of success. It is essential to run a small-scale pilot reaction to ensure the co-solvent does not interfere with the desired chemical transformation.
Part 3: Visualized Workflow for Troubleshooting
The following diagram provides a structured decision-making process for addressing solubility issues with this compound.
Sources
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijrar.org [ijrar.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
preventing oxidation of the amino group during synthesis
Ticket #409: Preventing N-Oxidation During Synthesis
Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Introduction: The "Lone Pair" Vulnerability
Welcome to the AminoGuard Support Center. You are likely here because your reaction mixture turned an unexpected dark brown/black, or your mass spec shows M+16 peaks (N-oxide) or M-2 peaks (imine formation).
The Root Cause: The nitrogen atom in amines possesses a non-bonded electron pair (the lone pair).[1] This lone pair is highly nucleophilic and susceptible to attack by electrophilic oxidants (e.g., peroxides, permanganates, chromium reagents) or radical species (ROS).
The Solution Architecture: To prevent oxidation, we must electronically or sterically "mask" this lone pair. This guide structures your defense into three tiers:
-
Covalent Protection: Converting the amine to a carbamate or amide (The Gold Standard).
-
Ionic Shielding: Protonation to form an ammonium salt (The "Naked" Strategy).
-
Chemoselective Reagents: Using oxidants that kinetically prefer other functional groups (e.g., alcohols) over amines.[2]
Diagnostic Workflow
Before selecting a reagent, determine your strategy using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate amine protection strategy based on substrate type and oxidant strength.
Module A: Covalent Protection (The Gold Standard)
When using strong oxidants (e.g., Jones Reagent, KMnO4), the amine must be covalently protected. Electron-withdrawing groups (carbamates) pull electron density away from the nitrogen, rendering the lone pair inert.
Comparative Stability Table:
| Protecting Group | Structure | Stability to Oxidants | Stability to Acid | Stability to Base | Removal Conditions |
| Boc (tert-butyloxycarbonyl) | Excellent | Poor (Cleaves) | Excellent | TFA or HCl / Dioxane | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Good | Excellent | Poor (Cleaves) | Piperidine (20%) | |
| Cbz/Z (Carboxybenzyl) | Excellent | Good | Good | ||
| TFA (Trifluoroacetamide) | Excellent | Good | Poor |
Expert Insight: For oxidative conditions, Boc or TFA are preferred. Cbz is risky if your oxidation involves catalytic hydrogenation or radical mechanisms that might attack the benzylic position.
Module B: The "Naked" Amine Strategy (Protonation)
If you cannot introduce a protecting group due to synthetic step economy, you can exploit the basicity of the amine.
The Mechanism:
Applicable Oxidations:
-
Jones Oxidation (CrO3/H2SO4): The reagent itself is highly acidic. Amino-alcohols can often be oxidized to amino-acids directly because the amine is fully protonated in the reaction media.
-
Bobbitt’s Salt (Oxoammonium): Can be used under acidic conditions to selectively oxidize alcohols in the presence of amines [1].[3][4]
Troubleshooting & FAQs
Q1: My reaction turned black/tarry immediately upon adding the oxidant. What happened?
-
Diagnosis: You likely formed a radical cation intermediate (common with anilines) which polymerized.
-
Fix: Anilines are exceptionally prone to oxidation. You must protect them with an electron-withdrawing group (Acetyl or Boc) before oxidation. Protonation is rarely sufficient for electron-rich anilines.
Q2: I am seeing M+16 peaks in my LC-MS. Is this reversible?
-
Diagnosis: You have formed an N-Oxide (
). -
Fix: Yes, this is often reversible. Treat the crude mixture with a mild reducing agent like Zinc dust in dilute acetic acid or Triphenylphosphine (
) to reduce the N-oxide back to the amine before purification.
Q3: Can I oxidize a primary alcohol to an aldehyde in the presence of a secondary amine without protection?
-
Diagnosis: Difficult, but possible with TEMPO/NaOCl (Anelli Protocol) if the pH is carefully controlled, or by using IBX (2-Iodoxybenzoic acid) which coordinates to the alcohol oxygen preferentially.
Standard Operating Protocols (SOPs)
Protocol A: Boc-Protection of Amines (Pre-Oxidation)
Use this before subjecting your molecule to mCPBA, KMnO4, or Ozone.
-
Setup: Dissolve amine (1.0 equiv) in THF/Water (1:1) or Dioxane/Water (1:1).
-
Base: Add
or (2.0 equiv).-
Note: Inorganic bases (
) are preferred to avoid side reactions with the Boc reagent.
-
-
Reagent: Add
(Di-tert-butyl dicarbonate) (1.1 equiv). -
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (ninhydrin stain will become negative).
-
Workup: Acidify carefully to pH ~4 with dilute HCl (do not go lower or you will cleave the Boc), extract with EtOAc.
Protocol B: Chemoselective Oxidation (Alcohol over Amine)
Using TEMPO/BAIB (Bis-acetoxyiodobenzene) [2].
-
Reagents: Substrate (Amino-alcohol, 1.0 mmol), TEMPO (0.1 mmol, 10 mol%), BAIB (1.1 mmol).
-
Solvent:
(DCM). -
Procedure:
-
Dissolve substrate and TEMPO in DCM.
-
Add BAIB in one portion.
-
Stir at RT. The reaction is usually complete in 2–4 hours.
-
-
Mechanism: The bulky TEMPO radical is sterically hindered and prefers the accessible protons of the alcohol over the nucleophilic attack on the amine.
-
Quench: Add aqueous
to destroy excess oxidant.
Visualizing the Protection Mechanism
Figure 2: Mechanistic pathways. The red path represents unwanted oxidation. Green and Blue paths represent ionic and covalent protection strategies, respectively.
References
-
Hamlin, T. A., et al. (2023). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt.[3][4] National Institutes of Health (NIH). Available at: [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006).[5] Greene's Protective Groups in Organic Synthesis.[5][6][7] Wiley Online Library. Available at: [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Chemoselective Aerobic Oxidation of Alcohols in the Presence of Amines.[2] Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Protective groups in organic synthesis by Theodora W. Greene | Open Library [openlibrary.org]
- 7. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com]
Technical Support Center: Work-up and Purification of 4-Amino-5-chloro-2-fluorobenzoic Acid
Welcome to the Technical Support Center for the synthesis of 4-Amino-5-chloro-2-fluorobenzoic acid. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions regarding the critical work-up and purification stages of this important synthetic intermediate. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the successful isolation of your target compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the work-up of the this compound synthesis?
A1: The work-up procedure for this compound typically involves an initial quenching of the reaction mixture, followed by pH adjustment to precipitate the crude product. The amphoteric nature of the molecule, containing both a basic amino group and an acidic carboxylic acid group, allows for purification through controlled pH manipulation. Subsequent purification is usually achieved by recrystallization from a suitable solvent system to remove process-related impurities.
Q2: My crude product is an off-color (e.g., brown or yellow). What are the likely causes and how can I decolorize it?
A2: Discoloration in the crude product often indicates the presence of oxidized impurities or residual starting materials and byproducts.[1] The amino group is susceptible to oxidation, which can lead to colored polymeric species. To address this, treatment with activated charcoal during the recrystallization process is highly effective.[1] The charcoal adsorbs colored impurities, which are then removed by hot filtration. However, use activated charcoal judiciously, as excessive amounts can lead to a loss of the desired product.
Q3: What are the most common impurities I should be aware of during the synthesis and work-up?
A3: Common impurities can include unreacted starting materials, isomers formed during the synthesis, and byproducts from side reactions.[1] For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can leave residual nitro-aromatic compounds.[1] Over- or under-halogenation can also result in related halogenated benzoic acids. Degradation products may also be present if the reaction or work-up conditions are too harsh.[2]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure of the final product. Mass Spectrometry (MS) can be used to verify the molecular weight. The melting point of the purified solid is also a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Product | - Incomplete reaction. - The pH for precipitation was not optimal, leading to product remaining dissolved. - Loss of product during washing steps. | - Before work-up, monitor the reaction completion using Thin Layer Chromatography (TLC) or HPLC. - Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility. A pH of around 3-4 is a good starting point. - Use a minimal amount of cold solvent for washing the filtered product to reduce dissolution. |
| Product "Oils Out" During Recrystallization | - The solution is too concentrated. - The boiling point of the solvent is higher than the melting point of the product. - Presence of significant impurities that depress the melting point. | - Add a small amount of additional hot solvent to the oiled-out mixture and attempt to redissolve. - Allow the solution to cool more slowly to encourage crystal formation over oiling. - Consider a different solvent or a mixed solvent system with a lower boiling point.[3] - If impurities are suspected, an initial purification by acid-base extraction may be necessary before recrystallization. |
| Difficulty in Inducing Crystallization | - The solution is not sufficiently supersaturated. - The solution is cooling too rapidly. - Lack of nucleation sites. | - Concentrate the solution by carefully evaporating some of the solvent. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - If available, add a seed crystal of pure this compound. |
| Co-precipitation of Impurities | - Impurities have similar solubility profiles to the product. - The product precipitates too quickly, trapping impurities. | - Perform an acid-base extraction prior to recrystallization. Dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitate the product by adding acid. - Ensure slow cooling during recrystallization to allow for selective crystallization. |
Experimental Protocols
Protocol 1: General Work-up and Isolation
This protocol describes a standard acid-base work-up procedure to isolate the crude this compound from the reaction mixture.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice or cold water with stirring. This will help to control any exothermic processes and precipitate some of the crude product.
-
Basification and Extraction: Adjust the pH of the aqueous suspension to approximately 8-9 with a suitable base (e.g., 1M sodium hydroxide or sodium bicarbonate solution). This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. Wash the aqueous solution with an organic solvent like ethyl acetate to remove any non-acidic organic impurities.[4]
-
Acidification and Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly add a mineral acid (e.g., 1M hydrochloric acid) dropwise with stirring until the pH reaches approximately 3-4. The this compound will precipitate out of the solution.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water to remove any residual acid and inorganic salts.
-
Drying: Dry the crude product under vacuum or in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying the crude product using a mixed solvent system.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective for aminobenzoic acids.[3] Ethanol is the "good" solvent in which the compound is soluble when hot, and water is the "poor" solvent in which the compound is less soluble.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat for a few minutes.[1]
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Addition of Anti-Solvent: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Workflow Visualization
The following diagram illustrates the general work-up and purification workflow for this compound.
Caption: Work-up and purification workflow for this compound.
References
- Process for decarboxylation of halogenated aromatic carboxylic acids. Google Patents.
-
Aminobenzoic Acid Impurities and Related Compound. Veeprho. Available from: [Link]
- Process for the decarboxylation of aromatic carboxylic acids. Google Patents.
-
ortho and para-aminobenzoic acids. Goa University. Available from: [Link]
-
Aminobenzoic Acid-impurities. Pharmaffiliates. Available from: [Link]
-
Crystallization Solvents. (PDF). Available from: [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Available from: [Link]
-
Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. Available from: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available from: [Link]
-
Recrystallization of Benzoic Acid. (PDF). Available from: [Link]
-
How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. Matest. Available from: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]
-
Recrystallization with two solvents. Reddit. Available from: [Link]
-
chlorinating or brominating carboxylic acids, use of halogenated products in organic synthesis. doc brown's advanced A level organic chemistry revision notes. Available from: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available from: [Link]
- Method for preparing p-aminobenzoic acid. Google Patents.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available from: [Link]
- Preparation method of 4-amino-2-fluorobenzoic acid. Google Patents.
Sources
Validation & Comparative
characterization of 4-Amino-5-chloro-2-fluorobenzoic acid by NMR and IR
The robust characterization of this compound is a clear demonstration of the synergy between different analytical techniques. While IR spectroscopy provides a rapid confirmation of the constituent functional groups, a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is indispensable for the definitive elucidation of its intricate molecular architecture. The integration of an orthogonal technique like mass spectrometry further strengthens the analytical conclusion, creating a self-validating system that is essential for ensuring the quality and consistency of pharmaceutical materials. This comprehensive approach, grounded in sound scientific principles and meticulous experimental execution, is fundamental to the successful development of safe and effective medicines. [13]
References
- Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
- Neumatica. (2025). Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. Neumatica.
- Adragos Pharma. (2026). GMP Compliance in Action: The Power of Validated Analytical Methods. Adragos Pharma.
- Labforward. (2025). Method Validation in Pharma: 5 Steps to Accurate, GMP-Compliant Results in 2026. Labforward.
- IQ Consortium. (2025). GMPs for Method Validation in Early Development: An Industry Perspective (Part II). Pharmaceutical Technology.
- Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry.
- BioPharm International. (2026). Method Validation Guidelines. BioPharm International.
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.
- Dong, M. W. (2016). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America.
- PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry.
- Reich, H. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data.
- BenchChem. (2025). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. BenchChem.
- Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University.
- Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
Sources
- 1. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products [manufacturingchemist.com]
- 2. GMP Compliance in Action: The Power of Validated Analytical Methods [adragos-pharma.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Method Validation in Pharma: 5 Steps to Accuracy2026 Guidelines [pharmuni.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-Amino-5-chloro-2-fluorobenzoic Acid and 4-Amino-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final compounds. Substituted aminobenzoic acids are a cornerstone of this process, serving as versatile intermediates.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 4-Amino-5-chloro-2-fluorobenzoic acid and 4-Amino-2-fluorobenzoic acid.
The primary structural difference between these two molecules is the presence of a chlorine atom at the C5 position on this compound. This seemingly minor variation introduces significant electronic and steric changes that profoundly impact the molecule's behavior in various chemical transformations. Understanding these differences is paramount for rational reaction design, optimization of conditions, and prediction of reaction outcomes. This guide will dissect the underlying principles governing their reactivity, supported by established concepts in physical organic chemistry, and provide practical experimental protocols.
Structural and Electronic Analysis
The reactivity of an aromatic ring is fundamentally governed by the electronic effects of its substituents, which can be broadly categorized into inductive and resonance effects.[3][4]
-
Inductive Effect (-I): This is the withdrawal or donation of electrons through a sigma (σ) bond, driven by electronegativity differences.[5]
-
Resonance Effect (+M/-M): This involves the donation or withdrawal of electrons through the pi (π) system via the overlap of p-orbitals.[4][6]
Let's analyze the substituents for each molecule:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect |
| -NH₂ (Amino) | -I (Weakly withdrawing) | +M (Strongly donating) | Strong Activator, Ortho/Para Director |
| -F (Fluoro) | -I (Strongly withdrawing) | +M (Weakly donating) | Weak Deactivator, Ortho/Para Director |
| -Cl (Chloro) | -I (Strongly withdrawing) | +M (Weakly donating) | Weak Deactivator, Ortho/Para Director |
| -COOH (Carboxyl) | -I (Withdrawing) | -M (Withdrawing) | Strong Deactivator, Meta Director |
The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect), increasing the ring's nucleophilicity.[7] Halogens like fluorine and chlorine are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[6][8] The carboxylic acid group is strongly deactivating as it withdraws electron density from the ring through both induction and resonance.[9][10]
Visualizing Electronic Effects
The following diagram illustrates the interplay of these electronic effects on the two molecules.
Caption: Electronic profiles of the two benzoic acid derivatives.
Comparative Reactivity Analysis
The differing substitution patterns lead to distinct reactivities in key reaction classes.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile attacking an electrophile.[7] The reaction rate is enhanced by electron-donating (activating) groups and slowed by electron-withdrawing (deactivating) groups.[4][9]
-
4-Amino-2-fluorobenzoic acid: The powerful activating amino group directs incoming electrophiles to the ortho (C3) and para (C5) positions. The C3 position is sterically hindered by the adjacent -COOH and -F groups. Therefore, electrophilic attack is strongly favored at the C5 position .
-
This compound: This molecule is significantly less reactive towards EAS. The addition of the deactivating chloro group further reduces the electron density of the ring.[10] Furthermore, the most reactive site (C5) is now blocked by the chlorine atom. The remaining open position for substitution, C3, is highly sterically hindered. Consequently, forcing an EAS reaction on this substrate would require harsh conditions and likely result in low yields.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group.[11] This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to a good leaving group (like a halogen).[12]
-
4-Amino-2-fluorobenzoic acid: The fluorine atom at C2 can act as a leaving group. It is ortho to the deactivating -COOH group and para to the activating -NH₂ group. The activating nature of the amino group is counterproductive for SNAr, as it increases electron density.
-
This compound: This molecule is primed for higher reactivity in SNAr. The additional electron-withdrawing chlorine atom makes the entire ring more electrophilic.[10] The fluorine at C2, an excellent leaving group in SNAr reactions, is ortho to the strongly deactivating -COOH group.[13][14] The chlorine atom at C5 is also ortho to the activating -NH₂ group, but para to the -COOH group. The cumulative electron-withdrawing effect of the -COOH, -F, and -Cl groups makes the ring significantly more susceptible to nucleophilic attack, particularly at the C2 position to displace fluoride.
Reactivity of Functional Groups
-
Carboxylic Acid (-COOH): The primary reactions of the carboxylic acid group, such as esterification and amidation, involve nucleophilic attack on the carbonyl carbon. The electrophilicity of this carbon is enhanced by electron-withdrawing groups on the ring. The additional -Cl group in this compound exerts a -I effect, making its carbonyl carbon more electrophilic and thus slightly more reactive towards nucleophiles compared to 4-Amino-2-fluorobenzoic acid.[15]
-
Amino Group (-NH₂): The nucleophilicity of the amino group is dependent on the availability of its lone pair of electrons. Electron-withdrawing groups on the ring pull electron density away from the nitrogen, reducing its basicity and nucleophilicity. Therefore, the amino group in 4-Amino-2-fluorobenzoic acid is more nucleophilic and more basic than the amino group in the more electron-deficient this compound. This will affect rates of reactions like acylation or alkylation at the nitrogen center.
Summary of Predicted Reactivity
| Reaction Type | 4-Amino-2-fluorobenzoic acid | This compound | Rationale |
| Electrophilic Aromatic Substitution (EAS) | More Reactive | Less Reactive | The C5 position is open and activated by the -NH₂ group. The additional deactivating -Cl group and lack of open activated sites reduce reactivity. |
| Nucleophilic Aromatic Substitution (SNAr) | Less Reactive | More Reactive | The additional -Cl group enhances the ring's electron deficiency, making it more susceptible to nucleophilic attack. |
| Carboxylic Acid Reactivity (e.g., Esterification) | Less Reactive | More Reactive | The additional electron-withdrawing -Cl group increases the electrophilicity of the carbonyl carbon. |
| Amino Group Nucleophilicity | More Nucleophilic | Less Nucleophilic | The cumulative electron-withdrawing effect of the halogens reduces electron density on the nitrogen atom. |
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions.
Protocol 1: Electrophilic Nitration of 4-Amino-2-fluorobenzoic Acid
This protocol demonstrates a typical EAS reaction. The amino group is first protected as an amide to prevent its protonation by the strong acid and to moderate its activating strength, which helps to avoid side reactions.[16]
Workflow Diagram:
Caption: Workflow for the nitration of 4-Amino-2-fluorobenzoic acid.
Methodology:
-
Protection: Dissolve 4-Amino-2-fluorobenzoic acid (1 equivalent) in pyridine. Add acetic anhydride (1.1 equivalents) dropwise at 0°C. Stir at room temperature for 2 hours. Pour the reaction mixture into cold water and filter the resulting precipitate of 4-acetamido-2-fluorobenzoic acid.
-
Nitration: Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0°C. Slowly add the dried 4-acetamido-2-fluorobenzoic acid in portions, maintaining the temperature below 5°C. Stir for 1 hour at 0°C.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Filter the precipitate, wash with cold water until neutral, and dry.
-
Deprotection: Reflux the nitrated intermediate in a mixture of ethanol and 6M hydrochloric acid for 4-6 hours.
-
Isolation: Cool the solution and neutralize with a base (e.g., NaHCO₃) to precipitate the product, 4-Amino-5-nitro-2-fluorobenzoic acid. Filter, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Fischer Esterification of this compound
This protocol details the acid-catalyzed esterification of the carboxylic acid group.
Methodology:
-
Setup: Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol, which also acts as the solvent).
-
Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or thionyl chloride for conversion to the more reactive acyl chloride).[17]
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Isolation: Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate. The ester product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester.[17]
-
Purification: Purify the crude product by column chromatography or recrystallization.
Conclusion
The comparison between this compound and 4-Amino-2-fluorobenzoic acid highlights a fundamental principle in organic synthesis: subtle structural changes can lead to dramatic shifts in chemical reactivity.
-
4-Amino-2-fluorobenzoic acid should be the reagent of choice when the synthetic strategy involves electrophilic aromatic substitution , as it possesses a highly activated, unblocked C5 position. Its amino group is also more nucleophilic, making it more suitable for reactions at the nitrogen center.
-
This compound is the superior substrate for nucleophilic aromatic substitution . The combined electron-withdrawing power of its substituents renders the ring highly electrophilic, facilitating the displacement of the C2-fluorine atom. Its carboxylic acid function is also slightly more activated towards nucleophilic attack.
For the drug development professional and the synthetic chemist, a clear understanding of these electronic and steric nuances is not merely academic; it is a practical tool that enables the strategic selection of intermediates, the design of more efficient synthetic pathways, and the anticipation of reaction outcomes, ultimately accelerating the discovery and development process.
References
- Benchchem. (n.d.). A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions.
-
Chemistry LibreTexts. (2026, February 17). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. Retrieved from [Link]
- Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Preprints.org.
- Electrophilic Aromatic Substitution (EAS)SEAr:. (2023, October 3). University of Babylon.
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
-
JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
- Al-Omair, M. A., Ali, A., & Khan, S. A. (2023).
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 26). 17.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
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Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of 4-Amino-5-chloro-2-fluorobenzoic Acid
Executive Summary
In the synthesis and quality control of pharmaceutical agents, particularly high-affinity 5-HT4 agonists like Prucalopride , the precise identification of intermediates and impurities is critical. 4-Amino-5-chloro-2-fluorobenzoic acid (CAS: 1001346-86-6) serves as a pivotal synthetic building block and a potential process-related impurity.
This guide provides an in-depth technical analysis of its mass spectrometry (MS) fragmentation pattern, distinguishing it from its structural analogs such as 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . By leveraging electrospray ionization (ESI) mechanics and collision-induced dissociation (CID) pathways, this document establishes a robust framework for the definitive identification of this compound in complex matrices.
Technical Specifications & Comparative Overview
To ensure accurate identification, the target analyte must be differentiated from its downstream cyclized analog, which is the primary intermediate for Prucalopride.
Table 1: Physicochemical & MS Profile Comparison[1]
| Feature | Target Analyte | Primary Alternative / Analog |
| Compound Name | This compound | 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid |
| Role | Synthetic Precursor / Impurity | Key Intermediate (Prucalopride Core) |
| CAS Number | 1001346-86-6 | 123654-26-2 |
| Molecular Formula | C | C |
| Monoisotopic Mass | 189.00 Da | 213.02 Da |
| Precursor Ion [M+H] | m/z 190.0 ( | m/z 214.0 ( |
| Isotope Pattern | Distinct 3:1 ( | Distinct 3:1 ( |
| Key Structural Difference | Open ring, ortho-fluoro substituent | Fused dihydrobenzofuran ring |
Experimental Protocol: LC-MS/MS Characterization
Reliable fragmentation data requires a standardized ionization environment. The following protocol minimizes in-source fragmentation while maximizing sensitivity for the protonated molecule
Sample Preparation[4]
-
Stock Solution : Dissolve 1.0 mg of reference standard in 1 mL of Methanol (HPLC grade).
-
Working Solution : Dilute to 10 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.
-
Rationale: Formic acid promotes protonation of the amine group, enhancing
intensity in ESI(+).
-
LC-MS/MS Parameters
-
Instrument : Triple Quadrupole (QqQ) or Q-TOF MS.
-
Ionization Source : Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage : 3.5 kV.
-
Capillary Temperature : 300°C.
-
Collision Energy (CE) : Stepped CE (15, 30, 45 eV) to capture both primary and secondary fragments.
-
Mobile Phase :
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 mins (C18 Column).
-
Fragmentation Mechanism Analysis
The fragmentation of This compound follows specific mechanistic pathways governed by the stability of the aromatic core and the lability of the carboxyl group.
Primary Pathway: Decarboxylation (Neutral Loss of 44 Da)
The most abundant fragment (Base Peak) arises from the loss of the carboxylic acid group as CO
-
Transition : m/z 190
m/z 146 -
Mechanism : Inductive cleavage of the C-C bond between the phenyl ring and the carboxyl group.
-
Product : 3-Chloro-6-fluoroaniline radical cation or protonated species.
Secondary Pathway: Halogen Elimination
Following decarboxylation, the resulting aniline derivative undergoes further fragmentation.
-
Loss of HF (20 Da) : The ortho position of the fluorine atom relative to the lost carboxyl group (and proximity to protons) facilitates the elimination of Hydrogen Fluoride.
-
Transition : m/z 146
m/z 126
-
-
Loss of Cl radical (35 Da) : Observed at higher collision energies.
-
Transition : m/z 146
m/z 111
-
Minor Pathway: Dehydration (Neutral Loss of 18 Da)
While less common than decarboxylation for this specific electronic arrangement, an "ortho effect" involving the fluorine and carboxyl group can lead to water loss, forming an acylium ion.
-
Transition : m/z 190
m/z 172
Visualization: Fragmentation Pathway
The following diagram illustrates the hierarchical fragmentation logic.
Figure 1: ESI(+) MS/MS Fragmentation Pathway of this compound showing primary decarboxylation and secondary halogen losses.
Comparative Analysis: Differentiating Impurities
In the context of Prucalopride synthesis, distinguishing the open-ring precursor (Target) from the closed-ring intermediate (Benzofuran) is vital.
Table 2: MS/MS Diagnostic Ions
| Diagnostic Ion | Target: 2-Fluoro Acid | Analog: Dihydrobenzofuran | Interpretation |
| Parent [M+H]+ | 190 | 214 | Immediate MW discrimination. |
| Base Fragment | 146 (-CO | 196 (-H | Benzofuran ring is more stable; decarboxylation is less spontaneous than in the free benzoic acid. |
| Fluorine Signature | Yes (Loss of HF, m/z 126) | No (No F in structure) | Presence of m/z 126 confirms the fluorinated precursor. |
| Chlorine Pattern | Present (3:1) | Present (3:1) | Both contain Chlorine; not unique. |
Decision Logic for Impurity Identification
Use the following workflow to validate the identity of Impurity peaks in your chromatogram.
Figure 2: Analytical Decision Tree for distinguishing the fluorinated precursor from the benzofuran intermediate.
References
-
Sigma-Aldrich . This compound Product Sheet. Retrieved from (Search CAS: 1001346-86-6).
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 10632401 (Benzofuran Analog). Retrieved from .
-
Xia, H., et al. (2016).[1] Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. ResearchGate. Retrieved from .
-
Awasthi, A., et al. (2016). Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from .
-
SynThink Chemicals . Prucalopride Impurities and Reference Standards. Retrieved from .
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Amino-5-chloro-2-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-Amino-5-chloro-2-fluorobenzoic acid and its derivatives represent a class of compounds with significant potential, often serving as key building blocks in the synthesis of novel therapeutic agents. Their multifaceted structure, featuring amino, chloro, fluoro, and carboxylic acid functionalities, presents a unique set of analytical challenges. This guide provides an in-depth, comparative analysis of the principal analytical methodologies for the comprehensive characterization of these molecules, grounded in established scientific principles and practical, field-proven insights.
The Analytical Imperative: Why In-Depth Characterization Matters
The isomeric and functional complexity of this compound derivatives necessitates a multi-technique approach to unequivocally confirm their identity, purity, and stability. A seemingly minor variation in the substitution pattern on the benzene ring can lead to vastly different pharmacological and toxicological profiles. Therefore, relying on a single analytical method is insufficient. This guide will explore the synergistic application of chromatographic and spectroscopic techniques to build a complete analytical profile of these compounds.
Chromatographic Techniques: The Cornerstone of Separation and Quantification
Chromatography is indispensable for separating the target molecule from impurities, starting materials, and byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of the analyte and the specific analytical objective.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations.
Causality in Method Development: The presence of both a polar carboxylic acid group and a basic amino group, along with the halogen substituents, makes this compound amenable to reversed-phase HPLC. A C18 column is a common starting point, offering a good balance of hydrophobicity for retaining the aromatic ring. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter; adjusting it to suppress the ionization of the carboxylic acid (pH < pKa) or the amino group (pH > pKa) can significantly impact retention and peak shape. For robust and reproducible results, a buffered mobile phase is essential.
Table 1: Comparative HPLC Method Parameters for Aminobenzoic Acid Derivatives
| Parameter | Method 1 (for general aminobenzoic acids) | Method 2 (for halogenated benzoic acids) | Recommended Starting Conditions for this compound |
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm | C18 or Phenyl-Hexyl, ≤ 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Methanol:0.1% Formic Acid in Water | Acetonitrile:0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 240 nm | UV (Diode Array Detector for spectral confirmation) |
| Temperature | Ambient | 30 °C | 35 °C |
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of a this compound sample and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD, monitoring at 254 nm and 280 nm, with spectral acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL (stock solution). Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. The purity of the sample can be calculated based on the area percentage of the main peak. The DAD allows for peak purity analysis and tentative identification of impurities by comparing their UV spectra to that of the main component.
dot
A Comparative Guide to the Validation of Analytical Methods for 4-Amino-5-chloro-2-fluorobenzoic Acid
This guide provides a comprehensive comparison and validation framework for analytical methods tailored to 4-Amino-5-chloro-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] We move beyond rote protocols to dissect the causality behind methodological choices, ensuring that each step is a self-validating component of a robust analytical procedure. This document is intended for researchers, scientists, and drug development professionals who require reliable, accurate, and reproducible quantification of this critical compound.
The principles and practices discussed herein are grounded in the harmonized framework established by the International Council for Harmonisation (ICH), specifically the recently revised ICH Q2(R2) guideline on the validation of analytical procedures and the complementary ICH Q14 guideline on analytical procedure development.[2][3][4]
The Analytical Target Profile (ATP): Foundation of a Fit-for-Purpose Method
Before any development or validation begins, it is imperative to define the method's objective through an Analytical Target Profile (ATP).[3] The ATP is a prospective summary of the performance characteristics required for the analytical procedure to be fit for its intended purpose.[2] For the analysis of this compound as a bulk intermediate, a typical ATP would be:
-
Analyte: this compound
-
Matrix: Bulk Drug Substance
-
Method Goal: To accurately and precisely quantify the analyte (Assay) and its potential process-related impurities (Impurity Testing).
-
Performance Criteria: The method must be specific for the analyte in the presence of starting materials and potential by-products. It must be linear over a defined range, accurate, precise, and robust enough for routine use in a quality control environment.
This initial step ensures that the subsequent method development and validation activities are aligned with the ultimate goal, preventing costly and time-consuming re-development.
Sources
- 1. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Guide: Biological Activity & Physicochemical Profiling of Fluorinated vs. Non-Fluorinated Benzoic Acids
Executive Summary
This guide provides a technical comparison between Benzoic Acid (BA) and its fluorinated analogs (specifically 2-Fluorobenzoic Acid and 4-Fluorobenzoic Acid ).[1] While Benzoic Acid serves as a foundational scaffold and preservative, the strategic introduction of fluorine significantly alters physicochemical properties—specifically acidity (pKa), lipophilicity (LogP), and metabolic stability.
Key Findings:
-
Acidity: Ortho-fluorination (2-F-BA) dramatically increases acidity (pKa 3.27 vs. 4.20), altering ionization at physiological pH.[1]
-
Lipophilicity: Para-fluorination (4-F-BA) enhances lipophilicity (LogP 2.27 vs. 1.87), improving membrane permeability.[1]
-
Metabolic Stability: Fluorination at the para position blocks C-4 hydroxylation, a primary metabolic clearance pathway for benzoic acid, thereby extending biological half-life.
Physicochemical Drivers of Biological Activity
The biological divergence between fluorinated and non-fluorinated benzoic acids is rooted in the unique properties of the Carbon-Fluorine (C-F) bond: high electronegativity, small atomic radius (1.47 Å vs 1.20 Å for H), and resistance to metabolic oxidation.
Table 1: Comparative Physicochemical Profile
| Property | Benzoic Acid (BA) | 2-Fluorobenzoic Acid (2-F-BA) | 4-Fluorobenzoic Acid (4-F-BA) | Biological Implication |
| Molecular Weight | 122.12 g/mol | 140.11 g/mol | 140.11 g/mol | Minimal steric impact; fits similar binding pockets.[1] |
| pKa | 4.20 | 3.27 | 4.14 | 2-F-BA is ~10x more acidic due to the ortho inductive effect, leading to higher ionization at pH 7.[1]4. |
| LogP (Lipophilicity) | 1.87 | 1.86 | 2.27 | 4-F-BA is more lipophilic, facilitating passive diffusion across bacterial cell walls or the blood-brain barrier.[1] |
| Hammett Constant ( | 0.00 | +0.06 (para) | +0.06 (para) | Electron-withdrawing nature of F deactivates the ring toward electrophilic attack. |
Data Sources: BenchChem [1], Wikipedia [2], DrugBank [3].
Mechanism of Acidity Modulation
The Ortho Effect in 2-F-BA is critical. The fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect (-I) close to the carboxyl group, stabilizing the carboxylate anion significantly more than in the para isomer. This makes 2-F-BA a stronger acid, which may limit its membrane permeability in neutral environments (as the ionized form does not cross membranes easily) but enhances its solubility.
Antimicrobial Efficacy & Metabolic Stability[2]
Antimicrobial Activity
Benzoic acid acts primarily as a preservative (E210) by acidifying the cytoplasm of microorganisms.[1] However, its activity is pH-dependent (active only in undissociated form, pH < 4.5).
-
Fluorinated Advantage: Fluorinated derivatives often exhibit lower Minimum Inhibitory Concentrations (MIC) against Gram-negative bacteria (e.g., E. coli) compared to BA.[1]
-
Mechanism: The increased lipophilicity of 4-F-BA allows for better penetration of the lipopolysaccharide (LPS) layer of Gram-negative bacteria. Once inside, the molecule dissociates, disrupting cytosolic pH and metabolic enzymes.
Metabolic Stability (The "Fluorine Blockade")
The most significant advantage of fluorinated benzoic acids in drug development is resistance to metabolism.
-
Benzoic Acid: Rapidly metabolized in the liver via Phase I oxidation (hydroxylation at the para position) or Phase II conjugation (glycine conjugation to form hippuric acid).
-
4-Fluorobenzoic Acid: The C-F bond (~116 kcal/mol) is stronger than the C-H bond (~99 kcal/mol). Placing fluorine at the para position blocks Cytochrome P450-mediated hydroxylation, significantly extending the molecule's half-life.
Visualized Mechanisms[3][4]
Diagram 1: The "Fluorine Effect" on Pharmacokinetics
This diagram illustrates how structural modification translates to biological outcome.
Caption: Impact of fluorine positioning on physicochemical properties and biological fate.
Diagram 2: Metabolic Fate Comparison
Visualizing why 4-F-BA persists longer in biological systems than BA.
Caption: The C-F bond prevents para-hydroxylation, preventing rapid clearance.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Protocol A: Determination of Lipophilicity (Shake-Flask Method)
Validates the LogP difference between BA and 4-F-BA.
-
Preparation: Prepare a biphasic system of n-octanol (pre-saturated with water) and distilled water (pre-saturated with n-octanol).
-
Solubilization: Dissolve the test compound (Benzoic Acid or 4-F-BA) in the aqueous phase at a known concentration (
), typically M. Ensure pH is buffered to 7.4 (PBS) to simulate physiological conditions, or measure intrinsic LogP at pH < pKa (e.g., pH 2.0). -
Equilibration: Mix the aqueous solution with an equal volume of octanol in a glass vial.
-
Agitation: Shake mechanically for 24 hours at 25°C to reach equilibrium.
-
Separation: Centrifuge at 2000g for 15 minutes to separate phases.
-
Quantification: Remove the aqueous phase and measure the concentration of the compound (
) using UV-Vis spectrophotometry (Peak ~228-230 nm). -
Calculation:
Protocol B: Antimicrobial MIC Assay (Broth Microdilution)
Compares biological inhibition efficacy.[2]
-
Inoculum Prep: Grow E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to reach
CFU/mL.[1] -
Compound Dilution: Prepare stock solutions of BA and 4-F-BA in DMSO. Perform 2-fold serial dilutions in a 96-well plate (Range: 512
g/mL to 1 g/mL). -
Incubation: Add bacterial suspension to wells. Include positive control (Ciprofloxacin) and negative control (Sterile MHB).[1] Incubate at 37°C for 18-24 hours.
-
Readout: Determine MIC as the lowest concentration showing no visible turbidity.
-
Validation: Add Resazurin dye (0.01%) and incubate for 2 hours. A color change from blue to pink indicates viable bacteria.
References
-
BenchChem. (2025).[1][2][3][4] Physical and chemical properties of 2-Fluorobenzoic acid.[1][3][5][6][7] Retrieved from (Representative Link).
-
Wikipedia. (2025).[1] 4-Fluorobenzoic acid: Properties and Data. Retrieved from .[1]
-
DrugBank Online. (2025).[1] Benzoic Acid: Pharmacology and Metabolism.[1] Retrieved from .[1]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[8][4][9] Chemical Society Reviews. .
-
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
-
Milne, G. W. A., et al. (1968).[1][5] The metabolism of 2-fluorobenzoic acid.[1][3][5] Journal of Biological Chemistry.[5] .[5]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 2 Fluorobenzoic acid has a pKa of 3.27. p Cresol has a pKa of 10.26. 3 Fl.. [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4-Amino-5-chloro-2-fluorobenzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of synthetic intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Amino-5-chloro-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its accurate measurement within a complex reaction mixture is critical for process optimization and quality control. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this important intermediate, offering insights into the causality behind experimental choices and providing supporting data to guide your method selection.
The Analytical Challenge: Selectivity and Sensitivity
The quantitative analysis of this compound in a reaction mixture presents a dual challenge. Firstly, the analytical method must be highly selective to differentiate the target analyte from starting materials, by-products, and other impurities that may be structurally similar. Secondly, the method must be sensitive enough to detect and quantify low levels of the analyte, which is crucial for monitoring reaction progress and identifying residual amounts. This guide will compare three robust analytical techniques capable of addressing these challenges: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For a molecule like this compound, which possesses a chromophore in its aromatic ring, HPLC-UV offers a straightforward and reliable method for quantification.
The Principle Behind the Protocol
The separation in reversed-phase HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the composition of the mobile phase, we can control the retention time of this compound, allowing for its separation from other components in the reaction mixture. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is a critical step. It serves to suppress the ionization of the carboxylic acid group of the analyte, leading to a more retained and symmetrical peak shape, which is essential for accurate quantification.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. The specific ratio should be optimized to achieve good resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax), typically around 254 nm.
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of the analyte in the reaction mixture sample is then determined by interpolating its peak area on the calibration curve.
Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Selectivity and Sensitivity
When higher selectivity and sensitivity are required, particularly for detecting trace amounts of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative. The mass spectrometer provides an additional dimension of separation based on the mass-to-charge ratio of the analyte and its fragments, significantly enhancing specificity.
The Rationale for Derivatization
A key consideration for the GC-MS analysis of compounds like this compound is their low volatility and polar nature due to the presence of amino and carboxylic acid functional groups. These characteristics make them unsuitable for direct GC analysis. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. A common approach is a two-step derivatization: esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation or silylation of the amino group (e.g., with pentafluoropropionic anhydride or MTBSTFA).[1] This process is critical for achieving good chromatographic peak shape and reproducible results.
Experimental Protocol: GC-MS (with Derivatization)
1. Sample Preparation and Derivatization:
-
Extract the analyte from the reaction mixture using a suitable solvent.
-
Esterification: Evaporate the extract to dryness and react the residue with methanolic HCl to convert the carboxylic acid to its methyl ester.
-
Acylation/Silylation: After removing the esterification reagent, react the sample with an acylating or silylating agent to derivatize the amino group.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.
-
Injector Temperature: Optimized to ensure efficient volatilization of the derivatized analyte without degradation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
3. Calibration:
-
Prepare a series of calibration standards of this compound.
-
Derivatize the standards using the same procedure as the samples.
-
Inject the derivatized standards and construct a calibration curve based on the peak area of a selected characteristic ion.
Caption: Workflow for the quantitative analysis of this compound using GC-MS with derivatization.
Capillary Electrophoresis (CE): A High-Resolution Alternative
Capillary Electrophoresis offers a powerful and efficient alternative for the analysis of charged species like this compound. The separation is based on the differential migration of ions in an electric field within a narrow fused-silica capillary. CE provides very high separation efficiency and requires minimal sample and reagent consumption.
The Principle of Separation in CE
In a basic Capillary Zone Electrophoresis (CZE) mode, the separation is driven by the electrophoretic mobility of the analytes.[2] By selecting an appropriate background electrolyte (BGE) with a specific pH, we can control the charge of the analyte and the electroosmotic flow (EOF), which is the bulk flow of the BGE within the capillary. For an acidic compound like this compound, a basic BGE (e.g., borate buffer) is typically used to ensure the carboxylic acid is deprotonated and carries a negative charge, allowing it to migrate towards the anode. The separation of different components in the reaction mixture is then achieved based on their unique charge-to-size ratios.
Experimental Protocol: Capillary Electrophoresis
1. Sample Preparation:
-
Dilute the reaction mixture sample with the background electrolyte or a suitable low-conductivity buffer.
-
Filter the sample through a 0.22 µm syringe filter.
2. CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution with a pH that ensures the analyte is charged (e.g., 20 mM borate buffer, pH 9.2).
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Temperature: Controlled to ensure reproducible migration times.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at the λmax of the analyte.
3. Calibration:
-
Prepare a series of standard solutions of the analyte in the BGE.
-
Inject each standard and construct a calibration curve by plotting the peak area (or height) against the concentration.
Caption: Workflow for the quantitative analysis of this compound using Capillary Electrophoresis.
Comparative Performance of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the complexity of the reaction mixture. The following table provides a comparative summary of the typical performance characteristics for the quantitative analysis of halogenated aminobenzoic acids, which can be considered representative for this compound.[3]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and stationary phase with mass-based detection. | Differential migration of ions in an electric field. |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | Moderate | High | High |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL | ~4 µM (concentration) |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL | Method Dependent |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Method Dependent |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Sample Preparation | Simple dilution and filtration | Requires extraction and derivatization | Simple dilution and filtration |
| Analysis Time | 10 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
| Cost | Moderate | High | Low to Moderate |
Conclusion and Recommendations
For routine in-process control and release testing where the concentration of this compound is relatively high and the reaction matrix is not overly complex, HPLC-UV is the method of choice. Its robustness, ease of use, and lower cost make it ideal for high-throughput environments.
When trace-level quantification or analysis in a very complex matrix is required, GC-MS offers superior selectivity and sensitivity. The additional sample preparation step of derivatization is a trade-off for the enhanced performance.
Capillary Electrophoresis is a powerful alternative that offers high separation efficiency and rapid analysis times with minimal solvent consumption. It is particularly advantageous for the analysis of isomeric impurities and in situations where sample volume is limited.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, available resources, and the required level of data quality. Cross-validation between two of these techniques can provide a high degree of confidence in the analytical results, ensuring the quality and consistency of the manufacturing process.
References
- Weston, A., & Brown, P. R. (1997). HPLC and CE: Principles and Practice. Academic Press.
- Kuhn, R., & Hoffstetter-Kuhn, S. (1993). Capillary Electrophoresis: Principles and Practice. Springer-Verlag.
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
De La Salle University. (n.d.). Method development and validation of capillary electrophoresis: A practical aspect. Retrieved from [Link]
- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine, 7(11), 9-32.
-
ResearchGate. (2025). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Retrieved from [Link]
-
PMC. (n.d.). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Retrieved from [Link]
-
Comparison of methods for determination of para-aminobenzoic acid (PABA). (n.d.). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences & Medicine. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]
-
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Diva Portal. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd. Retrieved from [Link]
-
ResearchGate. (2025). GC/EI-MS Analysis of Amino Acids Derivatized with Pentafluorobenzyl Bromide. Retrieved from [Link] EI-MS_Analysis_of_Amino_Acids_Derivatized_with_Pentafluorobenzyl_Bromide
-
Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]
-
Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Retrieved from http://www.journal.unaab.edu.ng/index.php/AJOL/article/download/1856/1779
-
PMC. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Retrieved from [Link]
-
MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
Lund University Publications. (n.d.). Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. Retrieved from [Link]
-
SCIEX. (n.d.). High-quality chromatography for bioanalysis of small molecule pharmaceuticals. Retrieved from [Link]
-
Open Access Journals. (n.d.). application-of-mass-spectrometry-to-facilitate-advanced-process-controls-of-biopharmaceutical-manufacture.pdf. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Retrieved from [Link]
Sources
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dlsu.edu.ph [dlsu.edu.ph]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Spectroscopic Differentiation of 4-Amino-5-chloro-2-fluorobenzoic Acid Isomers
This guide outlines the spectroscopic differentiation of 4-Amino-5-chloro-2-fluorobenzoic acid (CAS 103438-89-7) from its positional isomers. This molecule is a critical pharmacophore in the synthesis of gastroprokinetic agents (e.g., 5-HT4 agonists similar to Cisapride) and requires rigorous quality control due to the formation of regioisomers during electrophilic aromatic substitution.
Executive Summary
Objective: To provide a definitive spectroscopic protocol for distinguishing the target intermediate, This compound (Target), from its primary regioisomeric impurity, 4-Amino-2-chloro-5-fluorobenzoic acid (Isomer A).
The Challenge: Both compounds share identical molecular weight (189.58 g/mol ) and functional groups, rendering low-resolution Mass Spectrometry (MS) ineffective for differentiation. Definitive identification requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, specifically exploiting the scalar coupling constants (
Target Audience: Analytical Chemists, Process Chemists, and QC Managers in API manufacturing.
Structural Analysis & Isomer Landscape
The synthesis of the target molecule often involves halogenation of a benzoic acid derivative or oxidation of a toluene derivative. Regioselectivity issues arise during chlorination or nitration steps, leading to "scrambled" halogen positions.
| Feature | Target Molecule | Primary Impurity (Isomer A) |
| Name | This compound | 4-Amino-2-chloro-5-fluorobenzoic acid |
| Structure | Benzoic acid (C1)Fluoro (C2)Amino (C4)Chloro (C5) | Benzoic acid (C1)Chloro (C2)Amino (C4)Fluoro (C5) |
| Key Protons | H3: Between F and NH₂H6: Between Cl and COOH | H3: Between Cl and NH₂H6: Between F and COOH |
| Critical Difference | H3 is ortho to F H6 is para to F | H3 is meta to F H6 is ortho to F |
Visualization: Structural Logic & Impurity Origin
The following diagram illustrates the structural relationship and the decision logic for differentiation.
Caption: Decision tree for identifying regioisomers based on 1H-19F NMR coupling patterns.
Spectroscopic Comparison (NMR)
The most reliable method for identification is Proton NMR (
Theoretical Coupling Constants (The "Fingerprint")
Fluorine-Proton coupling follows a predictable magnitude hierarchy on a benzene ring:
- (H-F): 8.0 – 13.0 Hz (Strong coupling)
- (H-F): 5.0 – 8.0 Hz (Medium coupling)
- (H-F): 0 – 2.0 Hz (Weak or no coupling)
Comparative Data Table ( H NMR in DMSO-d )
| Signal Assignment | Target Molecule (F @ C2) | Isomer A (F @ C5) | Diagnostic Note |
| H-3 (Proton at C3) | PRIMARY ID: The H3 doublet is much wider in the Target due to ortho-F coupling. | ||
| H-6 (Proton at C6) | SECONDARY ID: H6 appears as a singlet (or near singlet) in the Target, but a large doublet in the Isomer. | ||
| -NH | Not diagnostic; exchangeable. | ||
| -COOH (Acid) | Not diagnostic. |
Note: Chemical shifts (
C NMR Considerations
While
-
Target: The Carboxyl carbon (C-COOH) will show significant coupling (
Hz) because the Fluorine is at the C2 (ortho) position. -
Isomer A: The Carboxyl carbon will show minimal coupling (
Hz) because the Fluorine is at the C5 (meta) position.
Experimental Protocols
High-Resolution NMR Protocol
Purpose: Definitive structural validation.
-
Sample Prep: Weigh 10-15 mg of the dry solid into a clean vial.
-
Solvent: Add 0.6 mL of DMSO-d
(Deuterated Dimethyl Sulfoxide). Note: CDCl is often poor for benzoic acids due to solubility issues. -
Acquisition:
-
Instrument: 400 MHz or higher recommended.[1]
-
Experiment: 1D Proton (
H) with 16 scans. -
Optional:
F-decoupled H NMR (if available) will collapse the doublets to singlets, confirming the splitting is caused by Fluorine.
-
-
Analysis:
-
Locate the aromatic region (6.0 – 8.0 ppm).
-
Integrate the two aromatic protons (should be 1:1).
-
Measure the coupling constant (
) in Hertz (Hz) for each peak. -
Pass Criteria: One large doublet (
Hz) and one singlet/small doublet ( Hz).
-
HPLC Separation Method (Purity Check)
Purpose: Quantifying the isomer ratio in a batch.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Isosbestic point) and 280 nm.
-
Expected Result: The highly polar ortho-fluoro isomer (Target) generally elutes slightly earlier than the meta-fluoro isomer due to intramolecular H-bonding effects reducing interaction with the C18 stationary phase, though relative retention times must be validated with standards.
References
- Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. (Standard reference for substituent effects).
-
Synthesis & Isomerism in Benzoic Acids
-
Analytical Method Validation
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. (Methodology basis for HPLC protocol).
-
Disclaimer: The spectroscopic data provided are theoretical predictions based on established substituent chemical shift increments and scalar coupling rules. For GMP release, reference standards of both isomers should be synthesized and characterized.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-5-chloro-2-fluorobenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 4-Amino-5-chloro-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, requires a nuanced understanding of its potential hazards and the implementation of a robust personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection and use, ensuring that every step is a self-validating component of a comprehensive safety system.
Hazard Profile and Risk Mitigation
-
Harmful if Swallowed (Acute Oral Toxicity) : Similar compounds are designated as H302, indicating that ingestion can cause adverse health effects.[1]
-
Skin Irritation : Direct contact is likely to cause skin irritation, characterized by redness and discomfort.[2][3]
-
Serious Eye Irritation : The compound is expected to be a significant eye irritant, potentially causing serious damage if contact occurs.[2][3]
-
Respiratory Tract Irritation : As a fine powder, the dust can irritate the respiratory system upon inhalation.[3][4]
The primary objective of our PPE protocol is to establish effective barriers that mitigate these risks by preventing ingestion, skin/eye contact, and inhalation.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure through engineering controls.
Data Presentation: Task-Specific PPE Requirements
| Task | Primary Eye/Face Protection | Primary Hand Protection | Primary Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[5][6] | Nitrile or Neoprene gloves.[7][8] Double-gloving is recommended. | Flame-retardant cotton lab coat, fully buttoned.[9] | Not required if performed within a chemical fume hood. |
| Solution Preparation & Transfers | Safety goggles and a full-face shield to protect against splashes.[7] | Chemical-resistant gloves (Nitrile or Neoprene).[8] Ensure glove material is compatible with the chosen solvent. | Chemical-resistant apron over a lab coat.[9][10] | Not required if performed within a chemical fume hood. |
| Reaction Monitoring & Workup | Safety goggles and a full-face shield.[7] | Chemical-resistant gloves. Frequent changes are advised if contamination is suspected.[5] | Chemical-resistant apron over a lab coat.[9] | Not required if performed within a chemical fume hood. |
| Spill Cleanup & Waste Disposal | Safety goggles and a full-face shield.[7] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[7] | Chemical-resistant, disposable coveralls (e.g., Tychem®).[7][8] | Air-purifying respirator with a particulate filter (P100) if dust is airborne.[2] |
Procedural Blueprint for Safe Handling
The effectiveness of PPE is critically dependent on its correct application. The following protocols for donning and doffing are designed to prevent cross-contamination.
Experimental Protocols: PPE Donning and Doffing Procedure
Donning (Putting On) Sequence:
-
Inspect All PPE: Before you begin, visually inspect all equipment for signs of damage, such as cracks, tears, or pinholes.[5]
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring it is fully fastened.
-
Second Pair of Gloves: Don a second pair of gloves, pulling the cuffs over the sleeves of your lab coat. This protects your wrists and prevents chemicals from running down your sleeves.
-
Eye and Face Protection: Put on your safety goggles, ensuring a snug fit. If required, add the face shield.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated chemical waste container.[4]
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Place them in a designated area for decontamination.
-
Lab Coat/Coveralls: Unfasten and remove the lab coat, rolling it away from your body to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][2]
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for handling this compound.
Contingency and Disposal Plans
Operational Plan for Accidental Release: In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill within a fume hood, personnel with appropriate spill-response training should proceed with cleanup.
-
Ensure the correct PPE is worn, as detailed for "Spill Cleanup" in the table above.[5]
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated, labeled waste container.[11] Avoid creating dust.[2][12]
-
Clean the affected area thoroughly.
-
All materials used for cleanup, including PPE, must be disposed of as hazardous chemical waste.
Disposal Plan: All disposable PPE (gloves, aprons, coveralls) that has come into contact with this compound must be considered contaminated.
-
Place all contaminated solid waste into a clearly labeled, sealed container for hazardous waste.[1]
-
Never mix this waste with other waste streams.[1]
-
Follow all institutional and local environmental regulations for the final disposal of chemical waste.
By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems, allowing you to focus on your critical research with confidence and security.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 4-fluorobenzoic acid - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- JP-8166 - Safety D
- 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester Safety D
- Safety Data Sheet: 4-Fluorobenzoic acid.Carl ROTH.
- 2 - SAFETY D
- Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
- Personal Protective Equipment Selection Guide. (2015).
- 4-Fluorobenzoic acid - Australia Pacific LNG. (2016). Australia Pacific LNG.
- PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
- 3 - SAFETY D
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024). Solimix.
- 4-Aminobenzoic acid - Safety D
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aplng.com.au [aplng.com.au]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 8. falseguridad.com [falseguridad.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. sams-solutions.com [sams-solutions.com]
- 11. geneseo.edu [geneseo.edu]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
